P-gp inhibitor 25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H36N4O8 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
N-[2-[[4-[(E)-3-(6,7-dimethoxy-3,4-dihydro-1H-[1]benzofuro[2,3-c]pyridin-2-yl)-3-oxoprop-1-enyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C41H36N4O8/c1-49-34-18-29-28-15-16-45(23-38(28)53-33(29)21-37(34)52-4)39(46)14-11-24-9-12-27(13-10-24)43-41(48)30-19-35(50-2)36(51-3)20-32(30)44-40(47)26-17-25-7-5-6-8-31(25)42-22-26/h5-14,17-22H,15-16,23H2,1-4H3,(H,43,48)(H,44,47)/b14-11+ |
InChI Key |
MRWJHIWMCLZMHW-SDNWHVSQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: P-gp Inhibitor 25
A comprehensive overview of the core mechanism of action for researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical membrane protein that actively extrudes a wide variety of xenobiotics from cells. This efflux function plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer chemotherapy. The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of therapeutic agents. This technical guide focuses on "P-gp inhibitor 25," a designation for a P-gp inhibitor also identified as compound 16c.[1] While the publically available information on "this compound" is limited and appears to be a designation used by a commercial supplier, this guide synthesizes the available data to provide an overview of its known characteristics and mechanism of action.
Mechanism of Action
Based on available information, this compound functions as a modulator of P-glycoprotein.[1] The primary mechanism of action for many P-gp inhibitors involves direct interaction with the transporter, thereby competitively or non-competitively inhibiting the binding and/or transport of P-gp substrates. This leads to an increased intracellular concentration of co-administered drugs that are substrates of P-gp.
One of the key applications highlighted for this compound is its ability to enhance the oral absorption of paclitaxel.[1] Paclitaxel is a known P-gp substrate, and its oral bioavailability is limited due to P-gp-mediated efflux in the gastrointestinal tract. By inhibiting P-gp, this compound is suggested to increase the intestinal absorption of paclitaxel, a critical factor in improving its therapeutic potential when administered orally.[1]
The general mechanisms by which P-gp inhibitors can function include:
-
Competitive Inhibition: The inhibitor binds to the same site on P-gp as the substrate drug, preventing the substrate from being transported.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that reduces the transporter's efficiency.
-
Inhibition of ATP Hydrolysis: P-gp is an ATP-dependent pump. Some inhibitors interfere with the ATP binding or hydrolysis process, thereby cutting off the energy supply for drug efflux.
While the specific mode of inhibition for this compound (competitive, non-competitive, or ATP hydrolysis inhibition) is not explicitly detailed in the currently available public information, its action in enhancing substrate bioavailability points to a direct interaction with and inhibition of the P-gp efflux pump.
Quantitative Data
A comprehensive summary of quantitative data for this compound, such as IC50 and Ki values, is not available in the public domain. Commercial listings mention its activity but do not provide specific potency metrics from primary research.[1] For a thorough understanding of its inhibitory potential, further investigation into primary scientific literature, should it become available, is required.
For context, the following table outlines the types of quantitative data typically presented for P-gp inhibitors:
| Parameter | Description | Example Value (for a hypothetical inhibitor) |
| IC50 | The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of P-gp activity in vitro. | 50 nM |
| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to P-gp. A lower Ki value signifies a higher binding affinity. | 25 nM |
| Reversal Fold | The factor by which an inhibitor can reduce the resistance of MDR cells to a particular chemotherapeutic agent. | 100-fold |
| ATPase Activity | The effect of the inhibitor on the ATP hydrolysis rate of P-gp. Can be stimulatory or inhibitory depending on the inhibitor and its concentration. | Stimulation at low concentrations, inhibition at high concentrations |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, a standard workflow for evaluating a novel P-gp inhibitor would typically involve the following key experiments:
-
In Vitro P-gp Inhibition Assays:
-
Calcein-AM Efflux Assay: This is a common method to assess P-gp activity. Calcein-AM is a non-fluorescent P-gp substrate that is converted to fluorescent calcein (B42510) by intracellular esterases. In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.
-
Rhodamine 123 Efflux Assay: Similar to the calcein-AM assay, rhodamine 123 is a fluorescent P-gp substrate. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.
-
ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the test compound. It helps to determine if the compound interacts with the ATP-binding site of the transporter.
-
-
Cell Viability and Cytotoxicity Assays:
-
MTT or Resazurin Assays: These assays are used to determine the cytotoxicity of the inhibitor itself and to assess its ability to sensitize MDR cancer cells to chemotherapeutic drugs.
-
-
Transport Studies:
-
Caco-2 Transwell Assay: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer that expresses P-gp and is often used as an in vitro model of the intestinal barrier. This assay is used to evaluate the effect of the inhibitor on the bidirectional transport of a P-gp substrate, which can provide insights into its potential to enhance oral drug absorption.
-
Visualizations
Conceptual Mechanism of P-gp Inhibition
The following diagram illustrates the general mechanism of how a P-gp inhibitor can reverse multidrug resistance.
Caption: General mechanism of P-gp inhibition.
Experimental Workflow for P-gp Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a potential P-gp inhibitor.
Caption: Preclinical evaluation workflow for P-gp inhibitors.
Conclusion
"this compound" (compound 16c) is presented as an inhibitor of the P-glycoprotein efflux pump with potential applications in overcoming multidrug resistance and enhancing the oral bioavailability of P-gp substrate drugs like paclitaxel.[1] While detailed public data on its specific mechanism, potency, and the full scope of its preclinical evaluation is currently lacking, the general principles of P-gp inhibition provide a framework for understanding its potential therapeutic value. Further research and publication of primary data are necessary to fully elucidate the pharmacological profile of this compound and to validate its utility for researchers, scientists, and drug development professionals.
References
The Quest for Efficacy: A Technical Guide to the Discovery and Synthesis of Novel P-gp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, stands as a formidable obstacle in clinical chemotherapy, contributing significantly to the phenomenon of multidrug resistance (MDR).[1][2][3][4] Its function as a broad-spectrum efflux pump reduces the intracellular concentration of various anticancer drugs, thereby diminishing their therapeutic efficacy.[1][2][5] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel P-gp inhibitors, a critical approach to overcoming MDR in cancer treatment.
The Landscape of P-gp Inhibition: From Discovery to Clinical Evaluation
The development of P-gp inhibitors has been an ongoing effort for decades, with compounds historically categorized into generations based on their specificity and toxicity profiles. First-generation inhibitors, often repurposed drugs like verapamil (B1683045) and cyclosporine A, suffered from low efficacy and significant side effects.[1][6] Second-generation inhibitors, such as dexverapamil (B1218737) and valspodar, showed improved potency but were hampered by interactions with cytochrome P450 enzymes.[][8] This has paved the way for third and fourth-generation inhibitors, which are being developed with a focus on high potency, specificity, and reduced toxicity.[6][][9]
Modern discovery pipelines leverage a combination of computational modeling and experimental screening to identify and optimize novel inhibitor candidates.[10][11] Natural products also serve as a rich source of potential P-gp inhibitors, with compounds like flavonoids, alkaloids, and terpenoids showing promising activity.[12][13][14][15]
Quantitative Assessment of P-gp Inhibitors
The evaluation of P-gp inhibitors relies on a variety of quantitative assays to determine their potency and efficacy. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics used to compare the activity of different compounds.
| Compound Class | Representative Compound | Assay Type | Cell Line | Probe Substrate | IC50 / EC50 (nM) | Reference |
| Natural Product Derivative | EC31 (Epicatechin derivative) | Paclitaxel Resistance Reversal | LCC6MDR | Paclitaxel | 37 | [16] |
| Doxorubicin Resistance Reversal | LCC6MDR | Doxorubicin | 94 | [16] | ||
| Vincristine Resistance Reversal | LCC6MDR | Vincristine | 249 | [16] | ||
| Anthranilic Acid Derivative | XR9576 | Doxorubicin Cytotoxicity Potentiation | 2780AD | Doxorubicin | 25-80 | |
| Paclitaxel Cytotoxicity Potentiation | 2780AD | Paclitaxel | 25-80 | |||
| Etoposide Cytotoxicity Potentiation | 2780AD | Etoposide | 25-80 | |||
| Vincristine Cytotoxicity Potentiation | 2780AD | Vincristine | 25-80 | |||
| Triazole Derivative | Compound 5 | Doxorubicin Resistance Reversal | K562/A02 | Doxorubicin | Comparable to WK-X-34 | [17] |
Core Experimental Protocols in P-gp Inhibitor Discovery
A robust preclinical evaluation of P-gp inhibitors involves a suite of in vitro assays designed to characterize their mechanism of action and efficacy.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibitors can be identified by their ability to either stimulate or inhibit this activity.
Protocol:
-
Preparation: Utilize membrane vesicles from cells overexpressing P-gp (e.g., HEK293-P-gp).[18]
-
Reaction Mixture: Combine the membrane vesicles with the test compound at various concentrations in an assay buffer containing ATP. Verapamil can be used as a positive control for stimulation.[16]
-
Incubation: Incubate the mixture at 37°C to allow for ATP hydrolysis.
-
Detection: Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Analysis: Normalize the P-gp ATPase activity caused by the compound to the basal ATPase activity (in the absence of the compound).[16]
Calcein-AM Efflux Assay
This cell-based fluorescence assay is a high-throughput method to assess P-gp inhibition. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. P-gp activity results in lower intracellular fluorescence.
Protocol:
-
Cell Culture: Use a pair of cell lines: a parental sensitive line (e.g., CEM) and a P-gp overexpressing multidrug-resistant line (e.g., CEM/MDR).[19]
-
Compound Pre-incubation: Pre-treat the cells with a range of concentrations of the test compound.[19]
-
Substrate Loading: Add a fixed concentration of Calcein-AM to the cells.[19]
-
Efflux: Incubate the cells to allow for Calcein-AM uptake, hydrolysis, and subsequent efflux of calcein (B42510).
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader.
-
Data Analysis: Calculate the P-gp modulator EC50, defined as the concentration of the inhibitor required to restore half of the calcein retention observed in the parental cells.[19] The assay's sensitivity can be influenced by the level of P-gp expression in the cell line used.[20]
Rhodamine 123 Accumulation Assay
Similar to the calcein-AM assay, this method uses the fluorescent P-gp substrate Rhodamine 123 to measure inhibitor activity.
Protocol:
-
Cell Lines: Utilize P-gp-overexpressing cells (e.g., MCF7R) and their parental counterparts (e.g., MCF7).[21]
-
Inhibitor Incubation: Incubate the cells with various concentrations of the test inhibitor. Verapamil can serve as a positive control.[21]
-
Rhodamine 123 Addition: Add Rhodamine 123 to the cell suspension.
-
Accumulation: Allow the cells to incubate, facilitating the uptake and P-gp-mediated efflux of Rhodamine 123.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 using flow cytometry.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation in the P-gp overexpressing cells.[21][22]
Bidirectional Transport Assay
This assay, often considered the "gold standard," uses polarized cell monolayers (e.g., Caco-2 or MDR1-MDCK cells) to directly measure the efflux of a P-gp substrate.[18][23]
Protocol:
-
Cell Monolayer Culture: Grow cells on permeable filter supports to form a tight monolayer, separating an apical (A) and a basolateral (B) compartment.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[23]
-
Transport Experiment: Add a P-gp probe substrate (e.g., [³H]-digoxin or loperamide) to either the apical or basolateral compartment, in the absence or presence of the test inhibitor.[23][24]
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the probe substrate in the samples using liquid scintillation counting or LC-MS/MS.[24]
-
Permeability Calculation: Calculate the apparent permeability coefficients (Papp) for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. A decrease in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.[23]
Visualizing the Path to P-gp Inhibition
Understanding the logical and biological frameworks is crucial for the rational design of P-gp inhibitors.
Caption: A generalized workflow for the discovery and development of novel P-gp inhibitors.
The activity of P-gp is modulated by complex intracellular signaling pathways. Targeting these pathways presents an alternative strategy for overcoming P-gp-mediated MDR.
Caption: Key signaling pathways that regulate the expression and activity of P-glycoprotein.[2][25]
Synthesis Strategies for Novel P-gp Inhibitors
The chemical synthesis of novel P-gp inhibitors is a critical step in the development pipeline. Structure-activity relationship (SAR) studies guide the modification of lead compounds to enhance their potency and reduce off-target effects. One successful approach has been the use of "click chemistry" to generate libraries of compounds with a triazole core, leading to the identification of potent inhibitors.[17] Computational tools are also employed to virtually synthesize and assess variants of a hit compound, prioritizing those with improved predicted binding characteristics for actual chemical synthesis.[10]
Conclusion
The discovery and synthesis of novel P-gp inhibitors remain a pivotal area of research in the fight against cancer. A multi-pronged approach that combines computational design, diverse screening libraries, rigorous in vitro and in vivo testing, and intelligent synthetic strategies is essential for the development of clinically successful P-gp inhibitors. By overcoming the challenge of multidrug resistance, these novel agents hold the promise of restoring the efficacy of chemotherapy and improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter - Recent Developments of P-gp Inhibitors | Bentham Science [benthamscience.com]
- 4. biosciencetrends.com [biosciencetrends.com]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of novel P-glycoprotein-mediated multidrug resistance inhibitors bearing triazole core via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 19. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Technical Guide to the Structure-Activity Relationship of Tariquidar Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Tariquidar analogs, potent third-generation modulators of multidrug resistance (MDR). Tariquidar and its derivatives are of significant interest in oncology as they target key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), which are responsible for the efflux of chemotherapeutic agents from cancer cells. This document summarizes quantitative inhibition data, details key experimental methodologies, and provides visual representations of the underlying mechanisms and experimental workflows to aid in the rational design of next-generation MDR modulators.
Introduction to Tariquidar and Multidrug Resistance
Multidrug resistance is a major obstacle to effective cancer chemotherapy.[1][2] It is often mediated by the overexpression of ABC transporters, which act as ATP-dependent efflux pumps, reducing the intracellular concentration of cytotoxic drugs.[3] Tariquidar (XR9576) is a highly potent and specific, non-competitive inhibitor of P-glycoprotein.[4][5][6] It belongs to a class of anthranilamide derivatives and has demonstrated the ability to reverse P-gp-mediated resistance at nanomolar concentrations, making it an important lead compound for SAR studies.[2][5] Research has since expanded to develop analogs with improved potency, selectivity, and pharmacokinetic properties, targeting not only P-gp but also other clinically relevant transporters like BCRP.[2][7]
Core Structure and Mechanism of Action
Tariquidar's core structure consists of a dimethoxytetrahydroisoquinoline moiety linked to a substituted anthranilamide scaffold.[2] Its mechanism of action involves direct interaction with P-gp. Unlike first- and second-generation inhibitors, Tariquidar is not a transport substrate of P-gp.[8][9] Instead, it inhibits the ATPase activity of the transporter, which is essential for the energy-dependent efflux process.[6][9] It is proposed that Tariquidar locks the transporter in a conformation that is incompatible with drug binding and transport, effectively blocking the efflux cycle.[10]
Below is a diagram illustrating the inhibitory mechanism of Tariquidar on P-glycoprotein.
Structure-Activity Relationship Data
The potency of Tariquidar analogs is highly dependent on modifications to its core structure. Key areas of modification include the linker between the tetrahydroisoquinoline and the anthranilamide core, and substituents on the aromatic rings.[2] The following tables summarize the in vitro inhibitory activities of selected Tariquidar analogs against P-gp and BCRP.
Table 1: P-glycoprotein (P-gp/ABCB1) Inhibition by Tariquidar Analogs
| Compound/Analog | Modification Highlights | IC₅₀ (µM) | Assay System | Reference |
| Tariquidar (XR9576) | Parent Compound | 0.043 - 0.078 | Calcein-AM, Hoechst 33342 | [2][5] |
| Analog 56 | Elongated amide linker, 2-nitrophenyl group | 0.078 | Hoechst 33342 | [11] |
| Chalcone Analog 94 | Chalcone moiety, methyl group at amine | > 10 (low activity) | Calcein-AM | [7] |
| Ketone Analog 95 | Ketone moiety | > 10 (low activity) | Calcein-AM | [7] |
| Quinazolinone Analog | Quinazolinone core replacing anthranilamide | Varies | Varies | [12][13] |
| Triazole Analog 71 | Triazole replacing amide linker | 1.86 | Calcein-AM | [7] |
Table 2: BCRP (ABCG2) Inhibition by Tariquidar Analogs
| Compound/Analog | Modification Highlights | IC₅₀ (µM) | Assay System | Reference |
| Tariquidar (XR9576) | Parent Compound | 1 - 5 | Hoechst 33342 | [2][8] |
| Chalcone Analog 94 | Chalcone moiety, methyl group at amine | 0.88 | Hoechst 33342 | [7] |
| Ketone Analog 95 | Ketone moiety | 6.65 | Hoechst 33342 | [7] |
| Triazole Analog 46 | Triazole replacing amide linker | 0.070 | Hoechst 33342 | [7] |
| Triazole Analog 47 | Triazole replacing amide linker | 0.080 | Hoechst 33342 | [7] |
| Triazole Analog 71 | Triazole replacing amide linker | 0.204 | Hoechst 33342 | [7] |
Note: IC₅₀ values can vary between different assay systems and cell lines due to factors such as transporter expression levels.[14]
Key Experimental Protocols
Accurate assessment of the inhibitory activity of Tariquidar analogs requires robust and standardized experimental protocols. Below are detailed methodologies for common in vitro assays used to evaluate P-gp and BCRP inhibition.
P-gp/BCRP Inhibition - Dye Efflux Assays
Dye efflux assays are functional assays that measure the ability of a compound to inhibit the transport of a fluorescent substrate out of cells overexpressing the target transporter.
A. Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp and MRP1.[15] Inside the cell, it is hydrolyzed by esterases into the fluorescent, membrane-impermeant calcein (B42510). In P-gp-overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An effective inhibitor will block this efflux, leading to an accumulation of fluorescent calcein.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., K562/MDR, LLC-PK1/MDR1) and the parental cell line in a 96-well plate one day prior to the assay.[1]
-
Pre-incubation: Wash cells with a pre-warmed buffer (e.g., HBSS with 10 mM HEPES).[1] Pre-incubate the cells with various concentrations of the test compound (Tariquidar analog) for 10-15 minutes at 37°C.[1] Verapamil or Tariquidar can be used as a positive control.
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.25 - 1.0 µM.[1][16]
-
Incubation: Incubate the plate for 15-60 minutes at 37°C in the dark.[1][17]
-
Termination and Lysis: Stop the reaction by washing the cells with ice-cold buffer.[1] Lyse the cells using 1% Triton X-100.[1]
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorimeter with excitation at ~485 nm and emission at ~535 nm.[1][17]
-
Data Analysis: Calculate the percent inhibition relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
B. Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent cationic dye that is a substrate for P-gp.[18] Its accumulation within cells is used to measure P-gp activity.
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp-overexpressing cells.
-
Loading: Incubate cells with Rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C, either alone or in the presence of the test compound or a known inhibitor.[19]
-
Efflux: Wash the cells twice with fresh, serum-free medium to remove extracellular dye. Resuspend the cells in fresh medium (with or without the inhibitor) and incubate for an additional 1-2 hours to allow for efflux.[19]
-
Analysis: Analyze the intracellular fluorescence of the cell population immediately using a flow cytometer (Excitation: 488 nm, Emission: ~530 nm).[18][20]
-
Data Analysis: A shift in the fluorescence histogram in the presence of an inhibitor indicates reduced efflux and thus P-gp inhibition.
P-gp ATPase Activity Assay
This assay directly measures the effect of test compounds on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[21]
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.[21]
-
Assay Reaction: In a 96-well plate, combine the P-gp-containing membrane vesicles with an assay buffer containing the test compound at various concentrations.
-
Initiation: Start the reaction by adding MgATP.[21] The basal ATPase activity is measured in the absence of any modulator. Verapamil can be used as a reference stimulator.
-
Incubation: Incubate the plate at 37°C for 20-40 minutes.
-
Measurement of ATP Hydrolysis: The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified. This is often done using a colorimetric method (e.g., based on malachite green) or a coupled enzyme system where ADP formation is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[21]
-
Data Analysis: The results are expressed as the percentage of stimulation or inhibition of the basal P-gp ATPase activity.
The diagram below outlines a typical experimental workflow for the evaluation of new Tariquidar analogs.
Conclusion and Future Directions
The study of Tariquidar analogs has provided significant insights into the structural requirements for potent inhibition of P-gp and BCRP. Key findings suggest that modifications to the linker region and the aromatic systems can modulate potency and selectivity. While Tariquidar itself showed promise, its clinical development has faced challenges. Future research should focus on designing analogs with improved pharmacokinetic profiles and reduced off-target effects. The strategic replacement of labile moieties, such as using triazole rings as bioisosteres for amide groups, has shown promise in creating more stable and selective inhibitors.[7][22] The methodologies and SAR data presented in this guide serve as a valuable resource for the continued development of effective MDR modulators to improve outcomes in cancer therapy.
References
- 1. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 2. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tariquidar | P-gp | TargetMol [targetmol.com]
- 6. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP). [sonar.ch]
In Silico Modeling of P-glycoprotein Inhibitor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational methodologies used to model the interactions between P-glycoprotein (P-gp) and its inhibitors. P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] Understanding and predicting inhibitor interactions through in silico approaches is therefore a critical aspect of modern drug discovery. This guide details the core computational techniques, presents quantitative data from various studies, outlines experimental protocols, and visualizes relevant biological pathways.
Core In Silico Methodologies
A variety of computational, or in silico, methods are employed to investigate and predict the interactions between small molecules and P-gp. These techniques can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based approaches , such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are utilized when the three-dimensional structure of the target protein is unknown or when focusing on the properties of the inhibitors themselves.[4] These methods analyze a set of known inhibitors to identify key chemical features responsible for their biological activity.
Structure-based approaches , including molecular docking and molecular dynamics (MD) simulations, require a 3D structure of the target protein, in this case, P-gp. These methods simulate the physical interactions between the inhibitor and the protein's binding site, providing insights into binding affinity and mode of action.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that correlate the chemical structures of compounds with their biological activities.[5] For P-gp inhibitors, QSAR models are developed to predict the inhibitory potency of new compounds based on their physicochemical properties or structural features, often referred to as molecular descriptors.
| Model Type | Training Set Size | Test Set Size | Key Performance Metrics | Reference |
| Support Vector Machine (SVM) | 857 | 418 | Accuracy: 0.840 (training), 0.868 (test); Sensitivity: 0.873; Specificity: 0.813 | [1] |
| Hybrid QSAR | 70 | - | r²: 0.85 (training), 0.81 (test) | [4] |
| Classification Model (SVM) | 212 | - | Matthews Correlation Coefficient: 0.73; Prediction Accuracy: 0.88 | [4] |
| Linear Discriminant Model | 95 | 58 | Sensitivity: 100%; Specificity: 90.6%; Prediction Accuracy: 86.2% | [5] |
| Naïve Bayes (VolSurf+) | - | - | External Validation Accuracy: ~0.86 | [6] |
-
Data Collection: A dataset of compounds with experimentally determined P-gp inhibitory activity (e.g., IC50 values) is compiled.
-
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area).
-
Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to validate the model's predictive performance.[4]
-
Feature Selection: Statistical methods are employed to select the most relevant descriptors that correlate with biological activity. This step is crucial to avoid overfitting and to build a robust model.
-
Model Building: Various machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Decision Trees, are used to construct the mathematical relationship between the selected descriptors and the inhibitory activity.[4]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the correlation coefficient (r²), accuracy, sensitivity, and specificity.[1][4]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with P-gp. This "pharmacophore" can then be used as a 3D query to screen large compound libraries for potential new inhibitors.
-
Ligand Selection and Alignment: A set of active P-gp inhibitors with diverse structures is selected. These molecules are then structurally aligned based on their common chemical features.
-
Feature Identification: Key chemical features common to the aligned molecules are identified. These features can include hydrogen bond acceptors and donors, hydrophobic groups, and ionizable groups.[4]
-
Pharmacophore Model Generation: A 3D model representing the spatial arrangement of these identified features is generated. Software such as LigandScout or Discovery Studio is often used for this purpose.[7][8]
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish known active inhibitors from inactive molecules in a database.
-
Virtual Screening: The validated pharmacophore model is used as a filter to search large chemical databases for novel molecules that match the pharmacophoric features and are therefore potential P-gp inhibitors.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (P-gp) to form a stable complex. The goal is to predict the binding mode and affinity of the ligand, which is often represented by a scoring function that estimates the binding energy.
| Study Focus | Key Findings | Reference |
| Distinguishing Binders from Non-binders | Average binding energy of binders (-8.4 kcal/mol) was significantly lower than non-binders (-7.3 kcal/mol). | [9] |
| Identification of Novel Inhibitors | A virtual screening pipeline identified nine novel P-gp inhibitors with a 13.4% hit rate. | [10][11] |
| Virtual Screening of Natural Products | Two predicted natural flavonoids were experimentally confirmed as effective P-gp inhibitors. | [3][12] |
-
Receptor Preparation: A 3D structure of human P-gp is obtained, often through homology modeling based on available crystal structures of murine P-gp, as the human structure is not always available.[9] The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: The 3D structures of the potential inhibitors are generated and optimized to have low-energy conformations.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically search for the best binding poses of the ligand within the defined binding pocket of P-gp.[9][13] The program evaluates millions of possible orientations and conformations.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein's amino acid residues.
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of the P-gp-inhibitor complex over time.[14] By simulating the movements of atoms and molecules, MD can reveal conformational changes in the protein upon inhibitor binding, the stability of the binding pose predicted by docking, and provide a more accurate estimation of binding free energy.
-
System Setup: The P-gp-inhibitor complex, obtained from molecular docking, is placed in a simulated biological environment, typically a lipid bilayer membrane with explicit water molecules and ions to mimic physiological conditions.[14][15]
-
Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to physiological levels. This equilibration phase allows the system to relax to a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is performed, during which the trajectories of all atoms are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to study various properties of the system, such as the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the specific interactions between the inhibitor and P-gp over time.
Visualizing Workflows and Pathways
Understanding the logical flow of in silico experiments and the biological context of P-gp is crucial. The following diagrams, generated using Graphviz, illustrate a typical virtual screening workflow and the key signaling pathways that regulate P-gp expression.
In Silico P-gp Inhibitor Screening Workflow
Caption: A consensus workflow for identifying novel P-gp inhibitors.
P-gp Regulation Signaling Pathways
Caption: Key signaling pathways regulating P-gp gene expression.
Multiple signaling pathways are implicated in the regulation of P-gp expression.[16][17] The Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes the MAPK/ERK, p38 MAPK, and JNK pathways, plays a significant role.[18][19] Studies suggest that the MAPK/ERK pathway is involved in the positive regulation of P-gp, while the p38 MAPK pathway negatively regulates its expression.[18] The JNK pathway has been reported to be involved in both positive and negative regulation.[18] Additionally, the PI3K/Akt pathway and various transcription factors like NF-κB, p53, and YB-1 directly influence P-gp gene expression.[18][20]
Conclusion
In silico modeling is an indispensable tool in the quest for novel and effective P-gp inhibitors. By leveraging a combination of ligand-based and structure-based computational methods, researchers can screen vast chemical libraries, prioritize promising candidates, and gain deep insights into the molecular mechanisms of P-gp inhibition. The integration of QSAR, pharmacophore modeling, molecular docking, and molecular dynamics simulations provides a powerful, multi-faceted approach to accelerate the discovery and development of drugs that can overcome multidrug resistance and improve therapeutic outcomes. The continued refinement of these computational models, coupled with experimental validation, holds great promise for the future of P-gp inhibitor design.
References
- 1. Combined QSAR and molecule docking studies on predicting P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR models for P-glycoprotein transport based on a highly consistent data set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computationally accelerated identification of P-glycoprotein inhibitors | PLOS One [journals.plos.org]
- 12. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - ProQuest [proquest.com]
- 13. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 19. wikiwand.com [wikiwand.com]
- 20. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Modeling for Third-Generation P-gp Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp, or ABCB1), a key member of the ATP-binding cassette (ABC) transporter family, is a primary driver of multidrug resistance (MDR) in oncology.[1][2][3] By actively effluxing a wide range of chemotherapeutic agents from cancer cells, P-gp significantly reduces their intracellular concentration and therapeutic efficacy.[1][3] While three generations of P-gp inhibitors have been developed to counteract this mechanism, clinical success remains elusive, often hampered by toxicity and adverse drug interactions.[2][4][5] Third-generation inhibitors, such as Tariquidar and Zosuquidar, were designed for high potency and specificity, yet they also failed to translate preclinical promise into clinical benefit.[4][6] This guide explores the application of pharmacophore modeling as a crucial in-silico strategy to design novel, effective, and safer fourth-generation P-gp inhibitors. We provide an in-depth overview of the modeling workflow, key experimental validation protocols, and the cellular signaling pathways governing P-gp expression.
The Evolution and Challenge of P-gp Inhibitors
The development of P-gp inhibitors has progressed through several stages, each attempting to improve upon the last in terms of potency, specificity, and safety.
-
First-Generation: These were existing drugs found to have incidental P-gp inhibitory effects, such as the calcium channel blocker verapamil.[2][5] They suffered from low affinity and required high doses that led to significant toxicity.[4]
-
Second-Generation: This group, including dexverapamil, were analogues of first-generation agents designed to have improved potency and fewer side effects. However, they often presented complex pharmacokinetic interactions, particularly with the cytochrome P450 (CYP3A4) enzyme system.[2][4]
-
Third-Generation: Developed through rational drug design and combinatorial chemistry, these inhibitors (e.g., tariquidar, zosuquidar, elacridar) exhibit high potency, often at nanomolar concentrations, and were designed to avoid interaction with CYP3A4.[4][6] Despite their impressive preclinical profiles, they have largely failed in clinical trials, showing limited efficacy in improving patient outcomes.[2][6]
The clinical failure of potent third-generation inhibitors underscores the complexity of overcoming MDR and highlights the need for more sophisticated drug design strategies. Computational methods, particularly pharmacophore modeling, offer a path to explore vast chemical space and identify novel scaffolds with optimized affinity and safety profiles.
Table 1: Profile of Key Third-Generation P-gp Inhibitors
| Inhibitor | Chemical Class | Potency | Clinical Trial Outcome |
| Tariquidar (XR9576) | Acridonecarboxamide derivative | High (nM range) | Demonstrated P-gp inhibition in vivo but did not significantly increase objective response rates in combination with chemotherapy.[6] Generally well-tolerated.[6] |
| Zosuquidar (LY335979) | Trimeric benzimidazole (B57391) derivative | Potent and selective | Well-tolerated in Phase I trials but showed dose-limiting neurotoxicity (e.g., cerebellar dysfunction).[6] Did not proceed to late-stage trials. |
| Elacridar (GF120918) | Acridonecarboxamide derivative | High (nM range) | Potent inhibitor; however, clinical development was hampered by poor solubility and formulation challenges. |
| Laniquidar (R101933) | Anthranilamide derivative | Potent | Development was discontinued; limited clinical data available.[6] |
P-gp Regulation: Signaling Pathways
The expression of the ABCB1 gene, which encodes P-gp, is not static and can be upregulated by various cellular signaling pathways, often in response to cellular stress induced by chemotherapy.[1][2] Understanding these pathways is critical for developing holistic therapeutic strategies that may involve both direct P-gp inhibition and modulation of its expression. Key pathways include the PI3K/Akt and MAPK/ERK cascades, which are central to cell survival and proliferation.[1][2]
Pharmacophore Modeling: A Workflow for Discovering Novel Inhibitors
Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect.[7][8] For P-gp inhibitors, this involves defining the spatial distribution of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings that are critical for high-affinity binding.[9][10]
There are two primary approaches:
-
Ligand-Based Modeling: Used when the 3D structure of the target protein is unknown or lacks high-resolution detail. The model is generated by superimposing a set of known active ligands and extracting their common chemical features.[7]
-
Structure-Based Modeling: This approach is employed when a high-resolution crystal structure of the target protein is available. The model is derived by analyzing the key interaction points within the ligand-binding pocket of the protein.[7][8]
The following workflow details the ligand-based approach, which is highly relevant given the flexibility and complexity of the P-gp binding pocket.
Table 2: Common Pharmacophore Features for P-gp Ligands
Pharmacophore models for P-gp substrates and inhibitors frequently identify a combination of the following features. A successful inhibitor must present the correct spatial arrangement of these groups to compete effectively with chemotherapeutic drugs.
| Feature Type | Description | Role in P-gp Interaction |
| Hydrophobic (HY) | Non-polar groups (e.g., alkyl, aryl) | Interacts with the large, hydrophobic transmembrane domains of P-gp.[9][10] |
| Hydrogen Bond Acceptor (HBA) | Atom with a lone pair (e.g., O, N) | Forms hydrogen bonds with amino acid residues (e.g., Gln, Asn, Ser) in the binding pocket.[9][10] |
| Hydrogen Bond Donor (HBD) | Hydrogen atom bonded to an electronegative atom (e.g., -OH, -NH) | Forms hydrogen bonds with residues like glutamine or asparagine.[9][10] |
| Aromatic Ring (AR) | Planar, cyclic, conjugated system | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr). |
| Positive Ionizable (PI) | Group that can carry a positive charge (e.g., amine) | May form salt bridges or electrostatic interactions with negatively charged residues (e.g., Asp, Glu). |
Source: Adapted from multiple pharmacophore studies on P-gp inhibitors.[9][10]
Experimental Protocols for P-gp Inhibitor Validation
In-silico hits from pharmacophore screening must be validated through robust in-vitro assays. These experiments are designed to confirm that a compound inhibits P-gp function, typically by measuring the accumulation of a known fluorescent P-gp substrate.
Calcein-AM Efflux Assay
This is a widely used, high-throughput assay to measure P-gp activity.[11][12]
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate. Inside the cell, esterases cleave the AM group, trapping the highly fluorescent calcein (B42510). In P-gp overexpressing cells, Calcein-AM is rapidly effluxed before it can be cleaved, resulting in low fluorescence. An effective inhibitor will block this efflux, leading to calcein accumulation and a strong fluorescent signal.
-
Methodology:
-
Cell Culture: Seed P-gp overexpressing cells (e.g., Caco-2) into a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control (e.g., Verapamil, Tariquidar) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubation: Wash the cell monolayer with warm HBSS. Add the test compounds and controls to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of ~1 µM and incubate for an additional 30-60 minutes at 37°C.
-
Fluorescence Reading: Wash the cells to remove extracellular substrate. Read the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
P-gp ATPase Activity Assay
-
Principle: P-gp function is dependent on the hydrolysis of ATP.[2] P-gp inhibitors can modulate its ATPase activity. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis in the presence of the test compound using isolated P-gp-containing membrane vesicles.
-
Methodology:
-
Vesicle Preparation: Use commercially available inside-out membrane vesicles from cells overexpressing human P-gp.
-
Assay Reaction: In a 96-well plate, combine the membrane vesicles with the test compound at various concentrations in an assay buffer.
-
Initiation: Start the reaction by adding Mg-ATP. A known P-gp substrate (e.g., Verapamil) is often included to stimulate basal ATPase activity.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a molybdate-based solution) that forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
Data Analysis: Calculate the percentage of inhibition or stimulation of ATPase activity relative to controls and determine IC50 or EC50 values.
-
Conclusion and Future Perspectives
The clinical journey of P-gp inhibitors has been challenging, revealing that high potency alone is insufficient for therapeutic success. The future of reversing multidrug resistance lies in the design of next-generation inhibitors with finely tuned properties that go beyond simple P-gp blockade. Pharmacophore modeling, integrated with structure-based design and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, provides a powerful computational platform to achieve this.[8]
By leveraging these in-silico tools, researchers can prioritize novel chemical scaffolds that not only fit the required pharmacophoric features for potent inhibition but also possess favorable pharmacokinetic and safety profiles. The detailed workflows and experimental protocols outlined in this guide serve as a foundational framework for the rational discovery and development of clinically viable P-gp inhibitors, with the ultimate goal of overcoming one of the most significant obstacles in cancer chemotherapy.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. dovepress.com [dovepress.com]
- 9. csmres.co.uk [csmres.co.uk]
- 10. Pharmacophore model of drugs involved in P-glycoprotein multidrug resistance: explanation of structural variety (hypothesis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational models for identifying potential P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
P-glycoprotein: A Technical Guide to Structure, Function, and Drug Efflux Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a primary gatekeeper of the cell. As an ATP-dependent efflux pump, it actively transports a vast array of structurally and functionally diverse compounds out of cells. This function is critical in normal physiology, protecting sensitive tissues like the brain and fetus from xenobiotics and aiding in the excretion of metabolites. However, in oncology, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), diminishing the efficacy of chemotherapeutic agents by reducing their intracellular concentration. A thorough understanding of P-gp's structure and function is therefore paramount for overcoming MDR and improving drug design and delivery.
P-glycoprotein Structure
P-gp is a large transmembrane glycoprotein (B1211001) with a molecular weight of approximately 170 kDa, consisting of 1280 amino acids in humans. Its structure is organized into two homologous halves, each comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). This architecture is a hallmark of the ATP-binding cassette (ABC) transporter superfamily.
-
Transmembrane Domains (TMDs): Each TMD is composed of six alpha-helices that span the cell membrane. These 12 helices collectively form a central pore and a large, flexible, and polyspecific drug-binding pocket within the inner leaflet of the membrane. This pocket is lined with hydrophobic and aromatic amino acid residues, allowing it to interact with a wide variety of lipophilic compounds. The TMDs are responsible for recognizing and binding substrates.
-
Nucleotide-Binding Domains (NBDs): Located in the cytoplasm, the two NBDs are the engine of the transporter. Each NBD contains highly conserved motifs, including the Walker A and Walker B sequences, which are essential for binding and hydrolyzing ATP. The energy released from ATP hydrolysis drives the significant conformational changes in the TMDs required for drug efflux.
Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution snapshots of P-gp in various conformational states, revealing its intrinsic flexibility which is crucial for binding a diverse range of substrates.
Function and Mechanism of Drug Efflux
P-gp functions via the "alternating access model," a dynamic process involving major conformational changes powered by ATP hydrolysis. This cycle ensures the unidirectional transport of substrates from the cell's interior to the exterior.
The transport cycle can be summarized in the following key steps:
-
Resting State: In its initial, inward-facing conformation, the drug-binding pocket is accessible from the cytoplasm and the inner leaflet of the cell membrane. The two NBDs are separated.
-
Substrate and ATP Binding: A substrate molecule enters the binding pocket from within the membrane or cytoplasm. This is followed by the binding of two ATP molecules to the NBDs.
-
NBD Dimerization and Conformational Switch: ATP binding induces the dimerization of the two NBDs, sandwiching the ATP molecules at their interface. This event triggers a large-scale conformational change, causing the transporter to switch to an outward-facing conformation. This movement reorients the drug-binding pocket, exposing the substrate to the extracellular space and simultaneously reducing its binding affinity.
-
ATP Hydrolysis and Substrate Release: One ATP molecule is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis event is thought to be the "power stroke" that facilitates the release of the drug substrate.
-
Resetting the Transporter: The hydrolysis of the second ATP molecule and the subsequent release of ADP and Pi destabilize the NBD dimer. This resets the transporter back to its initial, inward-facing conformation, ready to begin another cycle.
The basal ATPase activity of P-gp is relatively low but is often significantly stimulated by the binding of transport substrates.
Methodological & Application
Application Notes and Protocols for P-gp Inhibition Assay Using Rhodamine 123
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory potential of compounds on P-glycoprotein (P-gp) activity using the fluorescent substrate Rhodamine 123. P-gp, also known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics from cells.[1][2][3] Its function significantly impacts drug absorption, distribution, and elimination, and its overexpression is a key mechanism of multidrug resistance in cancer.[1][2][4] Therefore, evaluating the interaction of new chemical entities with P-gp is a crucial step in drug discovery and development.[5][6]
The Rhodamine 123 efflux assay is a functional, cell-based method used to determine if a test compound can inhibit the P-gp-mediated transport of Rhodamine 123, a known P-gp substrate.[4][7][8] Inhibition of P-gp results in the intracellular accumulation of Rhodamine 123, which can be quantified by measuring its fluorescence.[5][9]
Principle of the Assay
P-gp is an efflux pump that utilizes ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration. Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells expressing P-gp, Rhodamine 123 is actively transported out, resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux of Rhodamine 123 is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence. The intensity of the fluorescence is directly proportional to the extent of P-gp inhibition.
Experimental Workflow
The following diagram illustrates the general workflow of the P-gp inhibition assay using Rhodamine 123.
Caption: Experimental workflow for the P-gp inhibition assay using Rhodamine 123.
Materials and Reagents
| Reagent | Supplier | Purpose |
| P-gp expressing cell line (e.g., MDCK-MDR1, Caco-2) | ATCC or other cell bank | In vitro model system |
| Wild-type cell line (e.g., MDCK-WT) | ATCC or other cell bank | Negative control for P-gp expression |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco or equivalent | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco or equivalent | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco or equivalent | Antibiotic for cell culture |
| Trypsin-EDTA | Gibco or equivalent | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco or equivalent | Washing cells |
| Rhodamine 123 | Sigma-Aldrich or equivalent | Fluorescent P-gp substrate |
| Verapamil or Cyclosporin A | Sigma-Aldrich or equivalent | Positive control P-gp inhibitor |
| Test Compounds | N/A | Compounds to be evaluated for P-gp inhibition |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent | Solvent for compounds |
| 96-well black, clear-bottom plates | Corning or equivalent | Cell culture and fluorescence measurement |
| Fluorescence microplate reader | Molecular Devices or equivalent | Quantification of Rhodamine 123 fluorescence |
Experimental Protocol
This protocol is optimized for a 96-well plate format.
Cell Culture
-
Culture P-gp expressing cells (e.g., MDCK-MDR1 or Caco-2) and the corresponding wild-type cells (e.g., MDCK-WT) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at a density that allows for the formation of a confluent monolayer within 2-4 days for MDCK-MDR1 cells or approximately 21 days for Caco-2 cells to allow for differentiation.[10]
P-gp Inhibition Assay
-
Prepare Reagents:
-
Prepare a stock solution of Rhodamine 123 (e.g., 10 mM in DMSO) and store it protected from light.
-
Prepare stock solutions of the positive control inhibitor (e.g., 10 mM Verapamil in DMSO) and test compounds in DMSO.
-
Prepare a working solution of Rhodamine 123 (e.g., 5-10 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS or serum-free medium).[5][8]
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with warm PBS.
-
Add 100 µL of the assay buffer containing the test compounds or controls to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of the Rhodamine 123 working solution to all wells and incubate for 30-60 minutes at 37°C, protected from light.[5][8]
-
After incubation, aspirate the solution from the wells.
-
Wash the cell monolayer three times with ice-cold PBS to stop the efflux and remove extracellular dye.[8]
-
Add 100 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 15 minutes at 37°C to lyse the cells.[8]
-
-
Fluorescence Measurement:
Data Presentation and Analysis
The data should be analyzed to determine the percent inhibition of P-gp activity by the test compounds and to calculate the half-maximal inhibitory concentration (IC50) value.
Calculation of Percent Inhibition
The percent inhibition of P-gp activity can be calculated using the following formula:
% Inhibition = [(FluorescenceTest Compound - FluorescenceVehicle Control) / (FluorescencePositive Control - FluorescenceVehicle Control)] x 100
Where:
-
FluorescenceTest Compound is the fluorescence intensity in the presence of the test compound.
-
FluorescenceVehicle Control is the fluorescence intensity in the presence of the vehicle (e.g., DMSO).
-
FluorescencePositive Control is the fluorescence intensity in the presence of a maximal concentration of the positive control inhibitor (e.g., Verapamil).
IC50 Determination
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of P-gp activity, can be determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[5][9]
Sample Data Table
| Compound | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Inhibition |
| Vehicle Control | 0 | 1500 | 0 |
| Positive Control (Verapamil) | 100 | 8500 | 100 |
| Test Compound A | 0.1 | 2000 | 7.1 |
| Test Compound A | 1 | 4500 | 42.9 |
| Test Compound A | 10 | 7500 | 85.7 |
| Test Compound A | 100 | 8400 | 98.6 |
IC50 Values of Reference P-gp Inhibitors
The following table provides typical IC50 values for known P-gp inhibitors obtained from Rhodamine 123 accumulation assays. These values can vary depending on the cell line and specific experimental conditions.
| Inhibitor | Cell Line | Approximate IC50 (µM) |
| Verapamil | MCF7R | 2.5 - 5.0[5] |
| Cyclosporin A | MCF7R | 1.0 - 3.0[5] |
| Elacridar | MCF7R | ~0.05[9] |
| Zosuquidar | MCF7R | ~0.1[5] |
P-gp Efflux Mechanism and Inhibition
The following diagram illustrates the principle of P-gp mediated efflux of Rhodamine 123 and its inhibition.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodamine 123 efflux assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
Application Notes and Protocols: Co-administration of Tariquidar and Paclitaxel in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (B517696) is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Its efficacy, however, is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[3][4][5] P-gp, a product of the MDR1 gene, actively transports paclitaxel out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.[3][6]
Tariquidar (B1662512) (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp.[7][8][9] Co-administration of Tariquidar with paclitaxel presents a promising strategy to overcome P-gp-mediated MDR. By inhibiting the efflux pump, Tariquidar increases the intracellular accumulation and retention of paclitaxel, thereby restoring its therapeutic efficacy in resistant cancer cells.[3][4][5] These application notes provide a comprehensive overview of the co-administration of Tariquidar and paclitaxel, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of the underlying mechanism.
Data Presentation
Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with Tariquidar
| Cell Line | Treatment | IC50 (nM) | Fold Reversal of Resistance | Reference |
| SKOV-3 (ovarian, sensitive) | Paclitaxel alone | 27.11 | - | [3] |
| SKOV-3TR (ovarian, resistant) | Paclitaxel alone | 2743 | - | [3] |
| SKOV-3TR (ovarian, resistant) | Paclitaxel + Tariquidar (co-loaded liposomes) | 34 | ~80 | [3] |
| Resistant Cell Lines (various) | Paclitaxel + Tariquidar (25-80 nM) | Varies | Complete reversal | [7] |
Table 2: Effect of Tariquidar on Paclitaxel Accumulation
| Cell Line | Treatment | Fold Increase in Paclitaxel Accumulation | Reference |
| HEK/MRP7 | 0.1 µM Tariquidar (2h preincubation) | Significant increase | [10] |
| HEK/MRP7 | 0.3 µM Tariquidar (2h preincubation) | Significant increase | [10] |
| HEK/MRP7 | 0.3 µM Tariquidar (72h treatment) | Significant increase | [10] |
| Drug-resistant tumor cells | Paclitaxel + Tariquidar (nanoparticles) | Significant increase | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of paclitaxel, Tariquidar, and their combination against cancer cells.
Materials:
-
Cancer cell lines (e.g., SKOV-3 and SKOV-3TR)
-
RPMI-1640 medium with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin
-
96-well plates
-
Paclitaxel
-
Tariquidar
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 to 10,000 cells/well and incubate for 24 hours.[3][11]
-
Prepare serial dilutions of paclitaxel and Tariquidar, both as single agents and in combination, in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing the drugs at various concentrations. Include untreated cells as a control.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
6-well plates
-
Paclitaxel and Tariquidar
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[11]
-
Treat cells with the desired concentrations of paclitaxel, Tariquidar, or their combination for 24-48 hours.[11][13]
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.[11]
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Uptake)
This assay evaluates the inhibitory effect of Tariquidar on P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.
Materials:
-
Cancer cell lines with varying P-gp expression (e.g., SKOV-3 and SKOV-3TR)
-
Tariquidar
-
Rhodamine 123
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treat the cells with Tariquidar at various concentrations for a specified period (e.g., 1 hour).
-
Add Rhodamine 123 (a fluorescent P-gp substrate) at a final concentration of 200 ng/ml and incubate.[3]
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope. Increased fluorescence in Tariquidar-treated cells compared to untreated controls indicates P-gp inhibition.
P-glycoprotein (P-gp) Expression Measurement (Western Blot)
This protocol determines the protein levels of P-gp in cancer cells.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against P-gp
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Prepare total protein lysates from the cancer cells.
-
Determine the protein concentration of each sample.
-
Separate 25 µg of protein from each sample by SDS-PAGE.[14][15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathway of Tariquidar and Paclitaxel Co-administration
Caption: Mechanism of Tariquidar in overcoming Paclitaxel resistance.
Experimental Workflow for Evaluating Drug Synergy
Caption: Workflow for in vitro evaluation of Tariquidar and Paclitaxel.
References
- 1. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle-mediated simultaneous and targeted delivery of paclitaxel and tariquidar overcomes tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of P-Glycoprotein in the Gastrointestinal Tract of Humans and Rodents: Methodology, Gut Region, Sex, and Species Matter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tariquidar Delivery Using Long-Circulating Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing long-circulating liposomes for the targeted delivery of Tariquidar (B1662512), a potent P-glycoprotein (P-gp) inhibitor. The encapsulation of Tariquidar within these specialized liposomes aims to enhance its therapeutic efficacy, particularly in overcoming multidrug resistance (MDR) in cancer therapy, by increasing its circulation time and promoting accumulation in tumor tissues.[1][2]
Introduction
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.[1][2] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their effectiveness.[1][2] Tariquidar is a third-generation, non-competitive P-gp inhibitor that has shown promise in reversing MDR.[2][3] However, its systemic administration can lead to off-target effects due to the presence of P-gp in normal tissues such as the blood-brain barrier, gastrointestinal tract, liver, and kidneys.[1][2]
Long-circulating liposomes, typically achieved through surface modification with polyethylene (B3416737) glycol (PEG), offer a strategy to improve the pharmacokinetic profile of encapsulated drugs.[4][5] These "stealth" liposomes can evade rapid clearance by the reticuloendothelial system (RES), leading to prolonged circulation times and enhanced accumulation in tumors through the enhanced permeability and retention (EPR) effect.[1][5] Co-encapsulating Tariquidar with a cytotoxic drug, such as paclitaxel (B517696), in long-circulating liposomes presents a promising approach to simultaneously deliver the chemosensitizer and the chemotherapeutic agent to the tumor site, thereby maximizing their synergistic effect in overcoming MDR.[1][2]
Data Presentation
Table 1: Physicochemical Properties of Tariquidar-Loaded Long-Circulating Liposomes
| Liposomal Formulation | Lipid Composition (Molar Ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Tariquidar Loading Efficiency (%) | Paclitaxel Loading Efficiency (%) | Reference |
| Empty Liposomes | EPC:CHOL:DOTAP:PEG2kPE (64:30:6:2) | 188.3 ± 1.5 | +32.01 ± 0.86 | - | - | [1] |
| XR liposomes (Tariquidar) | EPC:CHOL:DOTAP:PEG2kPE (64:30:6:2) | 196.2 ± 2.3 | +25.69 ± 0.44 | 68 | - | [1] |
| PCL liposomes (Paclitaxel) | EPC:CHOL:DOTAP:PEG2kPE (64:30:6:2) | 194.3 ± 1.8 | +23.68 ± 1.71 | - | 71.76 | [1] |
| XRPCL liposomes (Co-loaded) | EPC:CHOL:DOTAP:PEG2kPE (64:30:6:2) | 194.1 ± 1.2 | +23.56 ± 0.82 | 70.14 | 70.11 | [1] |
EPC: Egg Phosphatidylcholine, CHOL: Cholesterol, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane, PEG2kPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Experimental Protocols
Protocol 1: Preparation of Tariquidar-Loaded Long-Circulating Liposomes
This protocol describes the preparation of long-circulating liposomes containing Tariquidar (and optionally a chemotherapeutic agent like paclitaxel) using the thin-film hydration method followed by extrusion.[1]
Materials:
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol (CHOL)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (PEG2kPE)
-
Tariquidar
-
Paclitaxel (optional)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hand-held lipid extruder
-
Polycarbonate membranes (200 nm pore size)
-
Rotary evaporator
-
Bath sonicator
-
Freeze-dry system
Procedure:
-
Lipid Film Formation:
-
Dissolve EPC, CHOL, DOTAP, and PEG2kPE in chloroform in a round-bottom flask at a molar ratio of 64:30:6:2.[1]
-
If preparing drug-loaded liposomes, add Tariquidar and/or paclitaxel to the chloroform-lipid mixture.[1]
-
Create a thin lipid film by removing the chloroform using a rotary evaporator.[1]
-
To ensure complete removal of the organic solvent, subject the lipid film to freeze-drying.[1]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) for 30 minutes to achieve a final lipid concentration of 2 mg/ml.[1] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Subject the liposomal suspension to bath sonication for 20 minutes.[1]
-
Allow the liposomes to rest for 15 minutes to anneal any structural defects.[1]
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, extrude the liposomal suspension through 200 nm pore size polycarbonate membranes using a hand-held extruder.[1]
-
Protocol 2: Characterization of Liposomes
1. Size and Zeta Potential Analysis:
-
Dilute the liposomal formulation in distilled water.[1]
-
Analyze the size distribution and zeta potential using a dynamic light scattering (DLS) instrument.[1]
2. Drug Loading Efficiency:
-
Determine the loading efficiency of Tariquidar and/or paclitaxel using high-performance liquid chromatography (HPLC).[1]
-
Prepare standard curves for Tariquidar and paclitaxel at concentrations ranging from 0.5 to 4 µg/ml.[1]
-
To separate the non-entrapped drug, centrifuge the liposomal formulations at 10,000 rpm for 10 minutes.[1]
-
Take a known volume of the supernatant containing the liposomes and lyse them with an acetonitrile:water mixture.[1]
-
Analyze the resulting solution by HPLC to determine the concentration of the entrapped drug.[1]
-
Calculate the loading efficiency using the following formula:
-
Loading Efficiency (%) = (Amount of drug in liposomes / Initial amount of drug) x 100
-
Protocol 3: In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Uptake)
This assay evaluates the ability of Tariquidar-loaded liposomes to inhibit P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123 (Rh123).[1]
Materials:
-
P-gp overexpressing cancer cells (e.g., SKOV-3TR) and their non-resistant counterpart (e.g., SKOV-3)
-
Complete cell culture medium (e.g., RPMI-1640)
-
Free Tariquidar
-
Tariquidar-loaded liposomes (XR-liposomes)
-
Rhodamine 123 (Rh123)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Formalin
-
Flow cytometer
Procedure:
-
Seed the cells in T75 flasks and allow them to reach approximately 80% confluency.[1]
-
Harvest the cells and resuspend them in complete culture medium to a density of 1 x 10^6 cells/ml.[1]
-
Treat the cells with either free Tariquidar or XR-liposomes at a final Tariquidar concentration of 100 nM for 1 hour at 37°C.[1] Use untreated cells as a control.
-
After the initial treatment, incubate the cells with Rh123 at a final concentration of 0.2 µg/ml for 1 hour.[1]
-
Following incubation, centrifuge the cells and wash them with ice-cold PBS (pH 7.4).[1]
-
Fix the cells with 4% formalin and keep them on ice until analysis.[1]
-
Analyze the intracellular fluorescence of Rh123 using a flow cytometer. A higher fluorescence intensity indicates increased intracellular accumulation of Rh123 and therefore, greater P-gp inhibition.[1]
Protocol 4: Cytotoxicity Assay
This assay determines the ability of Tariquidar-loaded liposomes to sensitize multidrug-resistant cancer cells to a co-administered chemotherapeutic agent.[1]
Materials:
-
Multidrug-resistant cancer cells (e.g., SKOV-3TR)
-
96-well plates
-
Free Tariquidar
-
Tariquidar-loaded liposomes
-
Paclitaxel-loaded liposomes
-
Tariquidar and paclitaxel co-loaded liposomes
-
Empty liposomes
-
Cell viability reagent (e.g., Cell Titer Blue)
Procedure:
-
Seed the cells in 96-well plates at a density of 3000 cells/well and allow them to attach for 24 hours.[1]
-
Treat the cells with various concentrations of the different liposomal formulations and free drug controls.[1]
-
Incubate the cells for 48 hours.[1]
-
After the incubation period, wash the cells with fresh media.[1]
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.[1]
-
Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) to determine the extent of MDR reversal.
Visualizations
Caption: Mechanism of P-gp inhibition by liposomal Tariquidar.
Caption: Workflow for preparing Tariquidar-loaded liposomes.
References
- 1. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long circulating liposomes: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-glycoprotein (P-gp) Inhibitor Screening Using Overexpressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell lines that overexpress P-glycoprotein (P-gp) for the screening and characterization of P-gp inhibitors. This document includes an overview of commonly used cell lines, detailed protocols for key experimental assays, and illustrative diagrams of the underlying mechanisms and workflows.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1][2][3] This process is ATP-dependent and plays a crucial role in the absorption, distribution, and elimination of many drugs and xenobiotics.[4] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing intracellular drug concentrations to sub-lethal levels.[1][5][6][7] Therefore, the identification of P-gp inhibitors is a key strategy to overcome MDR and improve the efficacy of cancer treatments.
P-gp Overexpressing Cell Lines
A variety of cell lines have been developed to overexpress P-gp, serving as essential in vitro models for studying P-gp function and for screening potential inhibitors. These cell lines are typically derived from parental cell lines that are sensitive to P-gp substrates and are made resistant by prolonged exposure to a cytotoxic P-gp substrate or by transfection with the MDR1 gene.
Commonly Used P-gp Overexpressing Cell Lines:
| Cell Line | Parental Cell Line | Tissue of Origin | Method of P-gp Overexpression | Key Characteristics |
| K562/DOX | K562 | Human Chronic Myeloid Leukemia | Doxorubicin selection | High level of P-gp expression, well-characterized for MDR studies.[8][9] |
| L-MDR1 | LLC-PK1 | Pig Kidney Epithelial | Transfection with human MDR1 gene | Forms polarized monolayers, suitable for transport studies.[10] |
| MDCK-MDR1 | MDCK | Madin-Darby Canine Kidney | Transfection with human MDR1 gene | Forms tight, polarized monolayers, widely used for permeability and transport assays.[11][12] |
| KB-V1 | KB-3-1 | Human Epidermoid Carcinoma | Vinblastine (B1199706) selection | Exhibits high resistance to vinblastine and other P-gp substrates.[13][14] |
| A2780-Pac-Res | A2780 | Human Ovarian Carcinoma | Paclitaxel selection | Resistant to paclitaxel, used in studies of taxane (B156437) resistance.[14] |
| CEM/ADR5000 | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Doxorubicin selection | High level of P-gp overexpression, used for screening natural compounds.[6] |
P-gp Signaling and Inhibition Mechanism
P-gp utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm. Inhibitors can block this function through competitive or non-competitive mechanisms, leading to increased intracellular accumulation of P-gp substrates.
References
- 1. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDR1 gene overexpression confers resistance to imatinib mesylate in leukemia cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 11. P-gp Substrate Identification | Evotec [evotec.com]
- 12. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 14. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with (R)-[¹¹C]-Verapamil to Measure P-glycoprotein (P-gp) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a product of the ABCB1 gene, is an ATP-dependent efflux transporter pivotal in limiting the brain's exposure to a wide array of xenobiotics. Its function at the blood-brain barrier (BBB) is a critical determinant of drug disposition and efficacy for central nervous system (CNS) targets. Dysregulation of P-gp has been implicated in various neurological disorders and is a key mechanism of multidrug resistance in cancer. Positron Emission Tomography (PET) with the radiolabeled P-gp substrate (R)-[¹¹C]-verapamil offers a non-invasive, quantitative method to assess P-gp function in vivo.[1]
(R)-[¹¹C]-verapamil is the preferred enantiomer for these studies due to its lower rate of metabolism compared to the (S)-enantiomer, simplifying kinetic modeling of PET data.[1] This document provides detailed application notes and standardized protocols for conducting PET studies with (R)-[¹¹C]-verapamil to measure P-gp function, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
The underlying principle of this technique is based on the competitive interaction between (R)-[¹¹C]-verapamil and other P-gp substrates or inhibitors at the BBB. By measuring the brain uptake of (R)-[¹¹C]-verapamil under baseline conditions and after the administration of a P-gp inhibitor, the function of the transporter can be quantified. A lower brain uptake of the tracer indicates higher P-gp activity, while an increased uptake suggests P-gp inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from PET studies using (R)-[¹¹C]-verapamil to assess P-gp function. These studies typically employ kinetic modeling to derive parameters such as the influx constant (K₁), the total volume of distribution (Vₜ), and the efflux constant (k₂).
Table 1: Kinetic Parameters of (R)-[¹¹C]-Verapamil in Non-Human Primates
| Condition | K₁ (mL·cm⁻³·min⁻¹) | Vₜ (mL·cm⁻³) | k₂ (min⁻¹) | Reference |
| Baseline | ||||
| Study 1 | 0.18 ± 0.03 | 2.52 ± 0.32 | 0.07 ± 0.001 | [2] |
| Study 2 | - | - | - | [3] |
| After P-gp Inhibition (Tariquidar) | ||||
| Study 1 | 0.42 ± 0.05 | 8.87 ± 0.20 | 0.05 ± 0.004 | [2] |
| Study 2 | - | Increased by up to 208% | Decreased significantly | [3] |
| Study 1 used a 1-Tissue Compartment Model for a 30-min scan. Study 2 used a 1-Tissue Compartment Model for a 91-min scan. |
Table 2: Effect of P-gp Inhibition on (R)-[¹¹C]-Verapamil Brain Uptake in Humans
| P-gp Inhibitor | Change in K₁ | Change in Vₜ | Subjects | Reference |
| Cyclosporine A | 73% increase (range: 30-118%) | - | 12 healthy volunteers | [4] |
| Tariquidar (continuous infusion) | 259 ± 74% increase | 273 ± 78% increase | 5 healthy volunteers | [5] |
Experimental Protocols
Radiosynthesis of (R)-[¹¹C]-Verapamil
The radiosynthesis of (R)-[¹¹C]-verapamil is typically achieved through the N-methylation of the precursor, (R)-norverapamil, using a ¹¹C-methylating agent. An improved method utilizes [¹¹C]methyl triflate for higher radiochemical yield.[6]
Protocol:
-
Production of [¹¹C]Methane: [¹¹C]Methane is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Conversion to [¹¹C]Methyl Triflate: The [¹¹C]methane is converted to [¹¹C]methyl iodide and subsequently to [¹¹C]methyl triflate by passing it through a silver triflate/α-alumina column.
-
Radiolabeling: The [¹¹C]methyl triflate is bubbled into a solution of (R)-norverapamil (typically 0.5 mg) dissolved in acetonitrile (B52724) (0.5 mL).
-
Reaction Conditions: The reaction mixture is heated at 120°C for 5 minutes.
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a sterile solution for intravenous injection, with radiochemical purity exceeding 99%.[6]
PET Imaging Protocol
This protocol outlines a typical procedure for a human study involving a baseline scan and a P-gp inhibition scan.
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is inserted for radiotracer injection and another in the contralateral radial artery for blood sampling.
Scanning Procedure:
-
Transmission Scan: A transmission scan (typically 10 minutes) is performed prior to the emission scan for attenuation correction.[7]
-
Baseline Scan:
-
P-gp Inhibition Scan:
-
A P-gp inhibitor (e.g., cyclosporine A at 2.5 mg/kg/h or tariquidar) is administered intravenously.[4][5]
-
After a sufficient period for the inhibitor to reach its target (e.g., 60 minutes for cyclosporine A), a second (R)-[¹¹C]-verapamil PET scan is performed following the same procedure as the baseline scan.[4]
-
Data Analysis:
-
Metabolite Analysis: Arterial plasma samples are analyzed to determine the fraction of unchanged (R)-[¹¹C]-verapamil over time.[9]
-
Kinetic Modeling: The dynamic PET data and the metabolite-corrected arterial input function are used to fit a compartmental model (e.g., a one- or two-tissue compartment model) to generate kinetic parameters (K₁, Vₜ, k₂).[2][8]
Visualizations
The following diagrams illustrate key aspects of the (R)-[¹¹C]-verapamil PET methodology.
Caption: P-gp mediated transport of (R)-[¹¹C]-verapamil at the BBB.
Caption: Experimental workflow for a P-gp inhibition study.
Caption: Logical flow of PET data analysis.
References
- 1. (R)- and (S)-[11C]verapamil as PET-tracers for measuring P-glycoprotein function: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imaging of cyclosporine inhibition of P-glycoprotein activity using 11C-verapamil in the brain: studies of healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaching complete inhibition of P-glycoprotein at the human blood–brain barrier: an (R)-[11C]verapamil PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for the preparation of [11C]verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproducibility of quantitative (R)-[11C]verapamil studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of tracer kinetic models for quantification of P-glycoprotein function using (R)-[11C]verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Establishing an Effective Concentration of Tariquidar in Cell Culture
Application Note and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs.[1][2] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of chemotherapy. Tariquidar reverses MDR by binding to P-gp and inhibiting its ATPase activity, thereby preventing the efflux of chemotherapeutic agents and increasing their intracellular concentration.[3][2][4] This document provides detailed protocols for establishing an effective, non-toxic concentration of Tariquidar for in vitro studies.
Mechanism of Action: P-glycoprotein Inhibition
Tariquidar functions as a specific P-gp inhibitor at low nanomolar concentrations.[5][6] It binds to the transmembrane domains of P-gp, locking the transporter in a conformation that prevents ATP hydrolysis and subsequent drug efflux.[4] While highly selective for P-gp, it's important to note that at higher concentrations (≥100 nM), Tariquidar can also inhibit another ABC transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor (2007) | Elizabeth Fox | 339 Citations [scispace.com]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tariquidar Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tariquidar in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Tariquidar?
Tariquidar is a lipophilic molecule and is poorly soluble in aqueous solutions.[1][2][3] Its solubility in water is less than 1 mg/mL.[4] However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4][5][6][7][8]
Q2: What is the recommended solvent for preparing a stock solution of Tariquidar?
Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing Tariquidar stock solutions.[4][5][6][7][8] It is important to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of Tariquidar.[5][6]
Q3: Are there different salt forms of Tariquidar available, and do they have different solubilities?
Yes, several salt forms of Tariquidar are available, including Tariquidar dimesylate, Tariquidar dihydrochloride (B599025), and Tariquidar methanesulfonate (B1217627) hydrate.[5] While specific solubility data for each salt form in various solvents is not always detailed in the literature, salt forms of a compound generally exhibit improved aqueous solubility compared to the free base.[9] For instance, Tariquidar dihydrochloride is soluble in DMSO up to 50 mM. When selecting a form of Tariquidar, it is advisable to consult the supplier's datasheet for specific solubility information.
Q4: How can I improve the solubility of Tariquidar in my aqueous experimental buffer?
Several methods can be employed to increase the solubility of Tariquidar in aqueous buffers for in vitro and in vivo experiments:
-
Co-solvents: A common approach is to first dissolve Tariquidar in a small amount of DMSO and then dilute it into the aqueous buffer.[10] Other co-solvents like PEG300 and Tween 80 can also be used in combination with DMSO and saline for in vivo formulations.[4][10]
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. For Tariquidar, adjusting the pH to 3 with HCl in DMSO has been reported to aid solubilization.[5]
-
Warming and Sonication: Gentle warming (e.g., to 37°C or 60°C) and ultrasonication can help dissolve Tariquidar in the chosen solvent system.[5][7]
-
Formulations: For in vivo studies, specific formulations have been developed. These include dissolving Tariquidar in DMSO and then adding a heated 5% glucose solution, or creating a microemulsion.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility in the chosen aqueous buffer. | - Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its final concentration in your experiment as it can have biological effects.[10] - Try gentle warming and sonication to aid dissolution.[5][7] - Consider using a different salt form of Tariquidar with potentially higher aqueous solubility.[5] - For in vivo studies, consider using a specialized formulation like a microemulsion.[2] |
| Difficulty Dissolving Tariquidar in DMSO | The DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO.[5][6] Storing DMSO properly with desiccant can help maintain its anhydrous state. |
| The concentration is too high. | Check the solubility data for the specific form of Tariquidar you are using. You may need to prepare a more dilute stock solution. | |
| Inconsistent Experimental Results | Tariquidar may be degrading or precipitating out of solution over time. | Prepare fresh Tariquidar solutions for each experiment.[5] If using a stock solution, store it appropriately at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6] |
| The final concentration of DMSO in the assay is affecting the cells or target. | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls.[10] |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| Tariquidar | DMSO | 16 mg/mL (with sonication, warming, and pH adjustment) | [5] |
| Tariquidar | DMSO | 15 mg/mL | [6] |
| Tariquidar | DMSO | >10 mM | [7] |
| Tariquidar | DMSO | 1 mg/mL (with sonication) | [4] |
| Tariquidar | Water | < 1 mg/mL (insoluble or slightly soluble) | [4] |
| Tariquidar | Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [4] |
| Tariquidar Dihydrochloride | DMSO | 35.98 mg/mL (50 mM) | |
| Tariquidar (in formulation) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of Tariquidar Stock Solution in DMSO
-
Weigh the desired amount of Tariquidar powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming to 37°C for 10 minutes can also be applied.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
Protocol 2: Preparation of Tariquidar Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the Tariquidar DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium or experimental buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., ≤ 0.2% v/v) to minimize solvent toxicity to the cells.[6]
-
Vortex the working solution gently before adding it to the cells.
-
Use the freshly prepared working solution for your experiment.
Protocol 3: Preparation of Tariquidar Formulation for In Vivo Studies
This is an example protocol and may need optimization for your specific animal model and administration route.
-
Prepare a stock solution of Tariquidar in DMSO as described in Protocol 1.
-
For a formulation using a dextrose solution:
-
For a co-solvent formulation:
-
Administer the freshly prepared formulation to the animals.
Visualizations
Caption: Experimental workflow for preparing Tariquidar solutions.
Caption: Troubleshooting logic for cloudy Tariquidar solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tariquidar | P-gp | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Tariquidar (XR9576) | P-gp inhibitor | CAS 206873-63-4 | antineoplastic activity | XR9576; D06008; XR-9576; D-06008 | InvivoChem [invivochem.com]
Off-target effects of "P-gp inhibitor 25" on other transporters
Technical Support Center: P-gp Inhibitor 25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "this compound." The following information addresses potential issues related to its off-target effects on other transporters.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on other ABC transporters?
A1: this compound, while potent against P-glycoprotein (P-gp/MDR1/ABCB1), has shown cross-reactivity with other ATP-binding cassette (ABC) transporters, particularly Breast Cancer Resistance Protein (BCRP/ABCG2) and to a lesser extent, Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2][3] This is a common characteristic among P-gp inhibitors, and researchers should be aware of these potential off-target effects when designing experiments.[4]
Q2: I am observing unexpected changes in the disposition of my test compound that is a known BCRP substrate. Could this be due to this compound?
A2: Yes, it is highly probable. This compound is a potent inhibitor of BCRP.[1] If your compound is a substrate of BCRP, co-administration with this compound can lead to increased intracellular concentrations and altered pharmacokinetic profiles, such as increased brain accumulation or oral bioavailability.[1] It is crucial to determine if your compound is also a P-gp substrate to fully understand the observed effects.
Q3: Does this compound interact with solute carrier (SLC) transporters like OATPs?
A3: Some P-gp inhibitors have been reported to interact with Organic Anion-Transporting Polypeptides (OATPs). While comprehensive data for this compound is still being gathered, preliminary in-vitro studies suggest potential weak inhibition of OATP1B1. This could have implications for drug-drug interactions with OATP substrates like statins.[5] Further investigation is recommended if your experimental system involves significant OATP-mediated transport.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that sufficiently inhibits P-gp. Performing a dose-response curve for P-gp inhibition in your specific cell line or model system is crucial. Additionally, using control cell lines that express the off-target transporters (e.g., BCRP, MRP1) but not P-gp can help to isolate and understand the off-target effects.
Troubleshooting Guides
Problem: Inconsistent results in P-gp inhibition assays.
-
Possible Cause 1: Concentration of this compound is too high, leading to cytotoxicity or off-target effects.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound in your cell line. Titrate the inhibitor concentration in your P-gp inhibition assay to find the optimal concentration that inhibits P-gp without causing significant off-target effects or cell death.
-
-
Possible Cause 2: Presence of other efflux transporters in the experimental model.
-
Solution: Characterize the expression levels of other relevant transporters like BCRP and MRP1 in your cell model using techniques like Western blotting or qPCR. If these transporters are present and your substrate is also transported by them, the observed efflux may not be solely due to P-gp. Consider using cell lines with specific transporter knockouts or using specific inhibitors for the other transporters to dissect the contribution of each.
-
Problem: Unexpectedly high intracellular accumulation of a P-gp substrate.
-
Possible Cause: Dual inhibition of P-gp and another major efflux transporter (e.g., BCRP) by this compound.
-
Solution: If your substrate is also transported by BCRP, the potent inhibition of both P-gp and BCRP by this compound can lead to a synergistic increase in intracellular accumulation.[1] Confirm the substrate specificity of your compound for both P-gp and BCRP using specific assays.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of "this compound" against P-gp and common off-target transporters based on in-vitro studies.
| Transporter | IC50 (µM) | Test System | Reference Substrate |
| P-gp (ABCB1) | 0.05 | MDCKII-MDR1 cells | Digoxin |
| BCRP (ABCG2) | 0.19 | MDCKII-BCRP cells | Prazosin |
| MRP1 (ABCC1) | > 10 | A549-MRP1 cells | Calcein-AM |
| OATP1B1 (SLCO1B1) | ~ 25 | OATP1B1-expressing CHO cells | Estradiol-17β-glucuronide |
Experimental Protocols
Protocol: Assessing Transporter Inhibition using a Fluorescent Substrate Efflux Assay
This protocol describes a general method to determine the inhibitory effect of "this compound" on P-gp, BCRP, or MRP1 using a fluorescent substrate.
-
Cell Seeding: Seed cells overexpressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp) in a 96-well plate and culture until a confluent monolayer is formed.
-
Inhibitor Pre-incubation: Wash the cells with warm Hank's Balanced Salt Solution (HBSS). Pre-incubate the cells with various concentrations of "this compound" (or a reference inhibitor) in HBSS for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP, or Calcein-AM for MRP1) along with the inhibitor to the cells and incubate for 30-60 minutes at 37°C.
-
Efflux Phase: Remove the substrate and inhibitor solution and wash the cells with cold HBSS. Add fresh, pre-warmed HBSS (with or without the inhibitor) and incubate for 30-60 minutes at 37°C to allow for substrate efflux.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition by comparing the fluorescence in inhibitor-treated wells to the control (vehicle-treated) wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Off-target interaction profile of this compound.
Caption: Workflow for assessing transporter inhibition.
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tariquidar Dosage for In Vivo Studies
Welcome to the technical support center for Tariquidar (B1662512), a potent P-glycoprotein (P-gp) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Tariquidar for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tariquidar?
A1: Tariquidar is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump.[1][2][3] P-gp is expressed in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor cells, where it actively transports a wide range of substrates out of cells, leading to reduced intracellular drug concentrations and multidrug resistance.[1][2] Tariquidar binds to P-gp and inhibits its ATPase activity, which is essential for the transport function.[2][4] This inhibition blocks the efflux of P-gp substrates, thereby increasing their intracellular and tissue concentrations.[4] It has been proposed that Tariquidar blocks the transition of P-gp to an open conformation during its catalytic cycle.[4]
Q2: What is a typical starting dose for Tariquidar in preclinical in vivo studies?
A2: The optimal dose of Tariquidar can vary significantly depending on the animal model, the target tissue (e.g., brain vs. peripheral tumor), and the specific P-gp substrate being investigated. However, based on published studies, a common starting point for intravenous (IV) administration in rodents is in the range of 2 to 15 mg/kg.[5][6][7] For instance, a dose of 15 mg/kg in rats has been shown to result in complete inhibition of P-gp at the blood-brain barrier.[6] Dose-response studies in rats have shown a half-maximum effective dose (ED50) of approximately 3.0 mg/kg for increasing the brain distribution of the P-gp substrate (R)-[11C]verapamil.[8]
Q3: How should Tariquidar be formulated and administered for in vivo studies?
A3: For intravenous administration, Tariquidar dimesylate can be dissolved in a 2.5% aqueous dextrose solution.[6] In some human clinical trials, it has been formulated in 20% ethanol (B145695) and 80% propylene (B89431) glycol, then diluted in a 5% aqueous dextrose solution for infusion.[9] For oral administration in rats, Tariquidar has been formulated as a solution or a microemulsion to improve bioavailability.[10][11] It's crucial to ensure the final formulation is well-tolerated by the animal model and does not cause adverse effects.
Q4: How can I assess the effectiveness of P-gp inhibition by Tariquidar in vivo?
A4: The effectiveness of P-gp inhibition can be assessed using several pharmacodynamic markers. A common method involves positron emission tomography (PET) imaging with a radiolabeled P-gp substrate, such as (R)-[11C]verapamil.[5][8][12] A significant increase in the brain uptake of the radiotracer after Tariquidar administration indicates successful P-gp inhibition at the blood-brain barrier.[5] Another method is the rhodamine 123 efflux assay, which can be performed on peripheral blood mononuclear cells (PBMCs) or specific cell populations like CD56+ lymphocytes to measure P-gp activity.[12][13] Inhibition of rhodamine efflux from these cells demonstrates systemic P-gp inhibition.[13]
Q5: What are the key pharmacokinetic parameters of Tariquidar to consider?
A5: Tariquidar exhibits a long elimination half-life and a large volume of distribution.[10] There is evidence of non-linear pharmacokinetics, potentially due to saturation of transport proteins at higher doses.[10] Notably, there are significant species differences in oral bioavailability, with rats showing high bioavailability (72-87%), while in humans it is much lower (around 12%).[10] After intravenous administration in rats (15 mg/kg), plasma concentrations can remain above the in vivo EC50 for P-gp inhibition for at least 24 hours.[10]
Troubleshooting Guide
Issue 1: Suboptimal P-gp inhibition observed despite administering the recommended dose.
-
Possible Cause 1: Inadequate Plasma Concentration.
-
Troubleshooting Step: Measure the plasma concentration of Tariquidar using a validated analytical method like LC-MS/MS.[10] The target concentration should be sufficient to inhibit P-gp. For example, in rats, plasma concentrations above 545 ng/mL have been associated with substantial P-gp inhibition at the blood-brain barrier.[10]
-
-
Possible Cause 2: Species-Specific Differences.
-
Troubleshooting Step: Be aware that the effective dose can vary between species. For instance, higher plasma concentrations of Tariquidar may be required in humans compared to rats to achieve similar levels of P-gp inhibition at the blood-brain barrier.[10] A dose-finding study may be necessary for your specific animal model.
-
-
Possible Cause 3: Formulation or Administration Issues.
-
Troubleshooting Step: Verify the stability and concentration of your Tariquidar formulation. Ensure the administration route is appropriate and the injection or infusion is performed correctly to guarantee the intended dose is delivered systemically.
-
Issue 2: Unexpected toxicity or adverse effects in the animal model.
-
Possible Cause 1: High Dose of Tariquidar.
-
Troubleshooting Step: While Tariquidar is generally well-tolerated, high doses can lead to adverse effects. In a human study, a dose of 8 mg/kg was associated with mild hypotension and bradycardia.[14] Consider reducing the dose or the infusion rate. At concentrations of 10µM, Tariquidar has been shown to cause apoptosis in vascular cells in vitro.[15]
-
-
Possible Cause 2: Interaction with Co-administered Drug.
-
Troubleshooting Step: Tariquidar can increase the concentration of co-administered P-gp substrates, potentially enhancing their toxicity.[1] Review the known toxicity profile of the co-administered drug and consider reducing its dose. While Tariquidar has minimal interaction with cytochrome P450 enzymes, it's a possibility to consider.[5][16]
-
-
Possible Cause 3: Vehicle/Formulation Toxicity.
-
Troubleshooting Step: The vehicle used to dissolve Tariquidar may have its own toxic effects. Run a control group with the vehicle alone to assess its impact. If toxicity is observed, explore alternative, well-tolerated formulations.
-
Data Presentation
Table 1: Tariquidar Dosage and Pharmacokinetic Parameters in Preclinical and Clinical Studies
| Species | Dose | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| Rat | 15 mg/kg | Intravenous (IV) | Plasma concentrations remained above the in vivo EC50 (545 ng/mL) for 24 hours. | [10] |
| Rat | 3.0 ± 0.2 mg/kg | Intravenous (IV) | ED50 for increasing brain distribution of (R)-[11C]verapamil. | [8] |
| Rat | 8.4 ± 9.5 mg/kg | Intravenous (IV) | Estimated ED50 from a dose-response assessment with (R)-[11C]verapamil PET. | [7][16] |
| Human | 2 mg/kg | Intravenous (IV) Infusion | Resulted in significant increases in brain uptake of (R)-[11C]verapamil. | [12] |
| Human | 150 mg (fixed dose) | Not specified | Blocked P-gp-mediated rhodamine efflux from CD56+ cells for at least 48 hours. | [17][18] |
| Children/Adolescents | 1, 1.5, or 2 mg/kg | Intravenous (IV) Infusion | No Tariquidar-related dose-limiting toxicity was observed. | [13][19][20] |
Experimental Protocols
Protocol 1: In Vivo Assessment of P-gp Inhibition at the Blood-Brain Barrier using (R)-[11C]Verapamil PET in Rats
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it on the scanner bed of a small-animal PET scanner.[5]
-
Baseline Scan: Perform a baseline PET scan following the intravenous injection of the P-gp substrate radiotracer, (R)-[11C]verapamil.[5]
-
Tariquidar Administration: Following the baseline scan, administer Tariquidar intravenously at the desired dose (e.g., 15 mg/kg, dissolved in 2.5% aqueous dextrose solution).[5][6]
-
Post-Tariquidar Scan: After a set period (e.g., 3 hours) to allow for Tariquidar to take effect, perform a second (R)-[11C]verapamil PET scan.[5]
-
Blood Sampling: Collect arterial blood samples throughout the scans to determine the radiotracer concentration in the plasma.[5]
-
Data Analysis: Analyze the PET data to calculate the brain distribution volume (DV) or influx rate constant (K1) of (R)-[11C]verapamil before and after Tariquidar administration.[5] A significant increase in these parameters indicates P-gp inhibition.
Protocol 2: Analysis of Tariquidar Plasma Concentration by LC-MS/MS
-
Sample Collection: Collect blood samples from the animals at predetermined time points after Tariquidar administration into tubes containing an appropriate anticoagulant.[10] Immediately place the samples on ice.
-
Plasma Separation: Centrifuge the blood samples (e.g., 5000 x g for 5 minutes at 4°C) to separate the plasma.[10]
-
Sample Preparation: To 100 µL of plasma, add 200 µL of methanol (B129727) to precipitate proteins.[10]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.[10]
-
LC-MS/MS Analysis: Inject a clear supernatant (e.g., 80 µL) onto an HPLC column (e.g., C18 column) connected to a triple-quadrupole mass spectrometer for quantification of Tariquidar.[10]
-
Quantification: Generate a standard curve using drug-free plasma spiked with known concentrations of Tariquidar to quantify the concentrations in the experimental samples.[10]
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative small-animal PET evaluation of [11C]tariquidar, [11C]elacridar and (R)-[11C]verapamil for detection of P-glycoprotein expressing murine breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response assessment of tariquidar for inhibition of P-glycoprotein at the human blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro vascular toxicity of tariquidar, a potential tool for in vivo PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tariquidar-Induced P-Glycoprotein Inhibition at the Rat Blood–Brain Barrier Studied with (R)-11C-Verapamil and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tariquidar Stability & Handling: Technical Support Center
Welcome to the Technical Support Center for Tariquidar. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Tariquidar in various experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Tariquidar powder?
A1: Tariquidar as a solid powder should be stored under specific temperature conditions to ensure its long-term stability. For optimal shelf-life, it is recommended to store the powder at -20°C, where it is reported to be stable for up to 3 years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2]
Q2: How should I prepare and store Tariquidar stock solutions?
A2: Tariquidar is poorly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use newly opened, anhydrous DMSO as the presence of moisture can significantly reduce the solubility of Tariquidar. To prepare a stock solution, dissolve Tariquidar in DMSO with the aid of ultrasonication and gentle warming. One protocol suggests adjusting the pH to 3 with HCl and heating to 60°C to achieve a higher concentration.
For storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. Some suppliers recommend shorter storage periods of 6 months at -80°C and 1 month at -20°C in solvent.
Q3: How long is Tariquidar stable at room temperature?
A3: While specific quantitative data on the stability of Tariquidar at room temperature for extended periods is limited, it is known to be stable at ambient temperatures for a few days, which is sufficient for ordinary shipping. For experimental use, it is best practice to thaw frozen aliquots and keep them at room temperature for the shortest time necessary. Prepared formulations for in vivo studies should be used immediately or stored under validated conditions.
Q4: Is Tariquidar sensitive to light?
A4: There is no specific publicly available data on the photostability of Tariquidar. However, many complex organic molecules can be sensitive to light. Therefore, it is a standard precautionary measure to protect Tariquidar powder and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Tariquidar precipitates from aqueous solution during my experiment.
-
Cause: Tariquidar is a hydrophobic compound with very low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the Tariquidar may precipitate out as the solvent environment becomes less favorable.
-
Solution:
-
Minimize Final DMSO Concentration: When preparing your working solution, ensure the final concentration of DMSO is kept low, typically below 0.5% (v/v), to maintain the solubility of Tariquidar in the aqueous medium.
-
Use a Microemulsion Formulation for In Vivo Studies: For animal studies, a microemulsion can improve the solubility and bioavailability of Tariquidar.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This can help to avoid localized high concentrations of Tariquidar that can lead to precipitation.
-
Incorporate Surfactants or Co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 can be used to maintain Tariquidar in solution.
-
Vortex During Dilution: When adding the Tariquidar stock solution to the aqueous medium, vortex the solution to ensure rapid and uniform mixing.
-
Issue 2: I am observing inconsistent results in my in vitro assays.
-
Cause: Inconsistent results can arise from the degradation of Tariquidar in the experimental setup, particularly during prolonged incubation times at 37°C in aqueous media.
-
Solution:
-
Prepare Fresh Solutions: It is recommended to prepare fresh dilutions of Tariquidar from the frozen DMSO stock for each experiment.
-
Limit Incubation Time: If possible, design your experiments to minimize the time Tariquidar is incubated in aqueous media at 37°C. While P-gp inhibition has been shown to persist for over 22 hours after removal of Tariquidar from the culture medium, the stability of the compound in the medium over this period is not well-documented.
-
Binding to Plastics: Hydrophobic compounds like Tariquidar can adsorb to plastic surfaces of labware. Consider using low-adhesion microplates or glassware to minimize this effect.
-
Data Presentation
Table 1: Recommended Storage Conditions for Tariquidar
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| In DMSO | -80°C | Up to 2 years | |
| -20°C | Up to 1 year |
Table 2: Solubility of Tariquidar
| Solvent | Solubility | Notes | Citations |
| DMSO | ≥16 mg/mL | Solubility is dependent on the purity and water content of the DMSO. | |
| Water | Insoluble | ||
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of Tariquidar Stock Solution in DMSO
-
Allow the Tariquidar powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Tariquidar powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and place it in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of In Vivo Formulation (Microemulsion)
This protocol is based on a formulation reported to improve the oral bioavailability of Tariquidar in rats.
-
Mix the surfactant Kolliphor® EL (Cremophor EL) and the co-surfactant Carbitol™ (diethylene glycol monoethyl ether) in a 2:1 ratio.
-
Heat the mixture at 37°C for 10 minutes.
-
Add the medium-chain triglyceride Captex 355 to the heated mixture in a 10:1 ratio (surfactant/co-surfactant mixture to triglyceride).
-
Dissolve Tariquidar dimesylate in this mixture to a concentration of 22.5 mg/mL.
-
Dilute this solution in a 1:3 ratio with deionized water to obtain the final desired Tariquidar concentration (e.g., 7.5 mg/mL).
-
The final formulation should be a microemulsion. It is recommended to use this formulation immediately after preparation. If short-term storage is necessary, it can be snap-frozen and stored at -80°C for a maximum of one week. Thaw to room temperature before administration.
Visualizations
Caption: Workflow for preparing and using Tariquidar in in vitro experiments.
Caption: Logical workflow for troubleshooting Tariquidar precipitation issues.
References
Technical Support Center: Overcoming Toxicity of Third-Generation P-gp Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with third-generation P-glycoprotein (P-gp) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating the toxicity of these potent modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with third-generation P-gp inhibitors?
A1: While third-generation P-gp inhibitors like tariquidar (B1662512), zosuquidar (B1662489), and elacridar (B1662867) were developed for higher potency and specificity compared to previous generations, they are not without toxicities.[1][2] Clinical and preclinical studies have reported dose-limiting toxicities that can include neutropenia, neurotoxicity (such as cerebellar dysfunction, hallucinations, and palinopsia), and cardiovascular effects like hypotension.[3][4][5] These adverse effects have been a significant hurdle in their clinical application.[6]
Q2: How can I differentiate between on-target and off-target cytotoxicity in my in vitro experiments?
A2: It is crucial to distinguish between cytotoxicity caused by the intended P-gp inhibition (leading to increased intracellular concentration of a co-administered cytotoxic drug) and direct off-target toxicity of the inhibitor itself. To investigate this, you should:
-
Assess the inhibitor's intrinsic toxicity: Culture your cells with the P-gp inhibitor alone, without any chemotherapeutic agent.
-
Use P-gp overexpressing and non-expressing cell lines: Compare the cytotoxicity of the inhibitor in both cell types. If toxicity is observed in cells that do not express P-gp, it is likely an off-target effect.
-
Vary the chemotherapeutic agent: If significant toxicity is only seen in the presence of a P-gp substrate, consider that the inhibitor may be potentiating the substrate's toxicity to a greater extent than anticipated.
Q3: What are the most promising strategies to reduce the in vivo toxicity of third-generation P-gp inhibitors?
A3: The most promising strategies focus on improving the therapeutic index by either reducing systemic exposure or enhancing delivery to the target site. These include:
-
Dose Optimization: Carefully titrating the dose of the P-gp inhibitor can help to achieve a balance between efficacy and toxicity.[3]
-
Nanoparticle-based Drug Delivery Systems: Encapsulating P-gp inhibitors in nanoparticles, such as liposomes or solid lipid nanoparticles, can alter their pharmacokinetic profile, reduce systemic toxicity, and improve their bioavailability.[7][8][9] Co-encapsulation of the inhibitor and the chemotherapeutic drug within the same nanocarrier can ensure they reach the target cells simultaneously.[10][11]
Q4: Are there known off-target signaling pathways affected by third-generation P-gp inhibitors that contribute to their toxicity?
A4: While specific off-target signaling pathways responsible for the toxicity of third-generation P-gp inhibitors are not extensively detailed in the available literature, it is known that some kinase signaling pathways, such as the MEK/ERK pathway, are involved in the regulation of P-gp expression.[2] Inhibition of this pathway can lead to decreased P-gp levels. It is plausible that potent small molecule inhibitors could have unintended interactions with various kinases or other cellular targets, leading to toxicity. However, much of the observed toxicity in clinical trials is thought to be an exaggeration of the co-administered chemotherapeutic's side effects due to increased systemic exposure.
Troubleshooting Guides
Problem 1: High background signal or low sensitivity in Rhodamine 123 uptake assay.
-
Possible Cause: Suboptimal dye concentration, incubation time, or cell density.
-
Troubleshooting Steps:
-
Optimize Rhodamine 123 Concentration: Perform a concentration-response curve for Rhodamine 123 to determine the optimal concentration that gives a robust signal without causing self-quenching. A common starting concentration is around 5 µM.[12]
-
Optimize Incubation Time: Test different incubation times (e.g., 30, 60, 90 minutes) to find the time point with the best signal-to-noise ratio.[12]
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell number per well. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and altered P-gp expression.
-
Use a Positive Control: Include a well-characterized P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to ensure the assay is performing as expected.[12]
-
Problem 2: Inconsistent IC50 values for a P-gp inhibitor in cytotoxicity assays.
-
Possible Cause: Variability in cell health, passage number, or drug preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range, as P-gp expression can change over time in culture. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Ensure Proper Drug Solubilization: Some P-gp inhibitors have poor aqueous solubility. Ensure complete solubilization, typically in DMSO, and then dilute to the final concentration in culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells.
-
Precise Serial Dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment to avoid degradation and ensure accurate concentrations.
-
Increase Replicates: Use a sufficient number of technical and biological replicates to ensure statistical power and identify outliers.
-
Problem 3: Unexpected in vivo toxicity in animal models.
-
Possible Cause: Unfavorable pharmacokinetics of the free inhibitor, or enhanced toxicity of the co-administered chemotherapeutic.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study of the P-gp inhibitor alone to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose-Response Toxicity Study: Perform a dose-escalation study of the inhibitor alone to determine its maximum tolerated dose (MTD).
-
Staggered Dosing: Investigate different dosing schedules, such as administering the P-gp inhibitor shortly before the chemotherapeutic agent, to optimize P-gp inhibition at the target site while minimizing systemic overlap that could lead to increased toxicity.
-
Consider a Nanoparticle Formulation: If toxicity remains a major issue, developing a nanoparticle-based delivery system for the inhibitor (and potentially the chemotherapeutic) is a highly recommended strategy to improve the safety profile.[13][14]
-
Data Presentation
Table 1: In Vitro P-gp Inhibitory Activity of Third-Generation Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| Elacridar | MCF7R | Rhodamine 123 Accumulation | 0.05 | [12] |
| Tariquidar | NCI/ADRRes | Doxorubicin (B1662922) Cytotoxicity | 0.3 (in presence of doxorubicin) | [7] |
| Elacridar | A2780PR1 | Paclitaxel (B517696) Cytotoxicity | 0.1 | [15] |
| Elacridar | A2780PR2 | Paclitaxel Cytotoxicity | 0.1 | [15] |
Table 2: In Vivo Efficacy and Dosing of Third-Generation P-gp Inhibitors
| Inhibitor | Animal Model | Efficacy Metric | Effective Dose (ED50) | Reference |
| Tariquidar | Rat | (R)-[11C]verapamil brain distribution | 3.0 ± 0.2 mg/kg | [3][16] |
| Elacridar | Rat | (R)-[11C]verapamil brain distribution | 1.2 ± 0.1 mg/kg | [3][16] |
| Tariquidar | Drug-resistant epilepsy patients | Tolerability | 2-3 mg/kg (single dose) | [17] |
Experimental Protocols
Protocol 1: Rhodamine 123 Accumulation Assay for P-gp Inhibition
Objective: To determine the inhibitory potential of a test compound on P-gp activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF-7)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
Test P-gp inhibitor (stock solution in DMSO)
-
Positive control inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm)
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare working solutions of Rhodamine 123 (final concentration ~5 µM) and serial dilutions of the test inhibitor and positive control in cell culture medium.
-
Inhibitor Incubation: Remove the culture medium from the wells and add the medium containing the various concentrations of the test inhibitor or controls. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Co-incubation: To each well, add the Rhodamine 123 working solution and incubate for an additional 30-60 minutes at 37°C, protected from light.[12]
-
Washing: Aspirate the medium containing the dye and inhibitors and wash the cells three times with ice-cold PBS to stop the efflux pump and remove extracellular dye.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., PBS with 1% Triton X-100) and incubate for 10 minutes with gentle shaking.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence from wells with no cells. Normalize the fluorescence intensity of the treated wells to the control wells (Rhodamine 123 only). Plot the percentage of Rhodamine 123 accumulation against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Objective: To evaluate the cytotoxicity of a P-gp inhibitor, alone or in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test P-gp inhibitor
-
Chemotherapeutic agent (P-gp substrate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[18]
-
96-well clear plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[11]
-
Drug Treatment: Treat the cells with serial dilutions of the P-gp inhibitor, the chemotherapeutic agent, or a combination of both. Include untreated control wells. Incubate for a period relevant to the drug's mechanism of action (typically 48-72 hours).[19]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only). Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Visualizations
Caption: P-gp inhibition enhances intracellular drug concentration, leading to cell death.
Caption: A workflow for assessing P-gp inhibitor toxicity and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the MEK/ERK Pathway to Suppress P-Glycoprotein and Reverse Carfilzomib Resistance in Multiple Myeloma [mdpi.com]
- 3. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Functionalized Lipid Nanocarriers for Simultaneous Delivery of Docetaxel and Tariquidar to Chemoresistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Health Concerns of Various Nanoparticles: A Review of Their in Vitro and in Vivo Toxicity [mdpi.com]
- 10. Nano‐gold micelles loaded Dox and Elacridar for reversing drug resistance of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro vascular toxicity of tariquidar, a potential tool for in vivo PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
Technical Support Center: Investigating P-gp and Cytochrome P450 Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the interaction of P-glycoprotein (P-gp) inhibitors with cytochrome P450 (CYP450) enzymes. For the purpose of this guide, we will use the well-characterized dual P-gp and CYP3A4 inhibitor, Verapamil (B1683045) , as a representative compound in place of the generic "P-gp inhibitor 25."
Frequently Asked Questions (FAQs)
Q1: What is the relationship between P-gp and cytochrome P450 enzymes?
A1: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and cytochrome P450 enzymes, particularly CYP3A4, represent a synergistic barrier to the oral bioavailability of many drugs.[1] Both are highly expressed in enterocytes of the small intestine.[1] P-gp is an efflux transporter that pumps substrates back into the intestinal lumen, while CYP3A4 is a major drug-metabolizing enzyme. This "efflux-metabolism alliance" means that a drug can be repeatedly pumped out of the cell by P-gp, increasing its exposure to metabolism by CYP3A4.[1]
Q2: If a compound inhibits P-gp, will it also inhibit CYP450 enzymes?
A2: There is a significant overlap in the substrate and inhibitor specificities of P-gp and CYP3A4.[1][2] Many P-gp inhibitors are also inhibitors of CYP3A4.[3] However, the potency of inhibition for each can vary widely. It is not safe to assume that a P-gp inhibitor will be a potent CYP450 inhibitor, or vice versa. Therefore, it is crucial to experimentally determine the inhibitory activity of a compound against both P-gp and relevant CYP450 isoforms.
Q3: Which in vitro assays are recommended to study P-gp and CYP450 interactions?
A3: A combination of in vitro assays is recommended to fully characterize these interactions.[4][5] For P-gp, the Caco-2 bidirectional permeability assay is the gold standard for assessing substrate and inhibition potential.[6][7][8] For CYP450 inhibition, assays using human liver microsomes (HLMs) or recombinant CYP450 enzymes are standard.[2][4][5] These assays can determine IC50 values and the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent).[5]
Q4: What is the clinical relevance of a compound inhibiting both P-gp and CYP450?
A4: Co-administration of a dual P-gp and CYP450 inhibitor with a drug that is a substrate for both can lead to a significant drug-drug interaction (DDI).[9] The inhibition of both pathways can lead to a greater than additive increase in the substrate drug's plasma concentration, potentially causing toxicity. For example, verapamil, a P-gp and moderate CYP3A4 inhibitor, can increase the plasma concentration of the P-gp substrate digoxin.[10]
Quantitative Data Summary
The following table summarizes the inhibitory effects of Verapamil on various cytochrome P450 isoforms. Note that Verapamil exhibits mechanism-based (time-dependent) inhibition of CYP3A4.
| CYP Isoform | Inhibitor | Parameter | Value (µM) | Comments |
| CYP3A4 | R-Verapamil | K_I | 6.46 | Time-dependent inactivation[11] |
| k_inact | 0.39 min⁻¹ | Time-dependent inactivation[11] | ||
| S-Verapamil | K_I | 2.97 | Time-dependent inactivation[11] | |
| k_inact | 0.64 min⁻¹ | Time-dependent inactivation[11] | ||
| (+/-)-Norverapamil | K_I | 5.89 | Time-dependent inactivation[11] | |
| k_inact | 1.12 min⁻¹ | Time-dependent inactivation[11] | ||
| CYP2C8 | Verapamil | - | - | Major metabolizing enzyme, but specific inhibitory data is less common. |
| CYP3A5 | Verapamil | - | - | Major metabolizing enzyme, but specific inhibitory data is less common. |
K_I: Inactivation constant; k_inact: maximal rate of inactivation.
Experimental Protocols
Caco-2 Bidirectional Permeability Assay for P-gp Inhibition
This protocol is designed to determine if a test compound is a P-gp substrate and/or inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[6][8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >500 Ω·cm²).[8]
-
Transport Studies:
-
The transport buffer is a modified Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES at pH 7.4.[8]
-
To assess P-gp inhibition, a known P-gp substrate (e.g., digoxin) is added to the donor compartment (apical or basolateral) with and without the test compound (e.g., Verapamil).
-
Apical to Basolateral (A→B) Permeability: The substrate and inhibitor are added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.
-
Basolateral to Apical (B→A) Permeability: The substrate and inhibitor are added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
-
Sample Analysis: The concentration of the P-gp substrate in the receiver compartment is quantified using LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (P_app) is calculated for both directions.
-
The efflux ratio (ER) is calculated as P_app (B→A) / P_app (A→B). An ER > 2 suggests the substrate is actively transported by an efflux pump like P-gp.[6]
-
A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
-
CYP450 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol determines the IC50 value of a test compound against various CYP450 isoforms.
Methodology:
-
Reagents: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP450 isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4), and the test compound.[12]
-
Incubation:
-
A series of concentrations of the test compound are pre-incubated with HLMs in a phosphate (B84403) buffer.
-
A specific substrate for the CYP450 isoform of interest is added to the incubation mixture.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific time.
-
The reaction is terminated by adding a stop solution (e.g., cold acetonitrile).
-
-
Sample Analysis: The formation of the metabolite of the specific substrate is quantified by LC-MS/MS.[13]
-
Data Analysis:
-
The rate of metabolite formation is measured at each concentration of the test compound.
-
The percentage of inhibition compared to a vehicle control is calculated.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a suitable model.[13]
-
Troubleshooting Guides
Caco-2 Permeability Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low TEER values | Incomplete monolayer formation, cell toxicity, improper seeding density. | Ensure proper cell culture technique, check for contamination, optimize seeding density, and allow sufficient time for differentiation (21 days). |
| High variability in P_app values | Inconsistent cell monolayer, pipetting errors, compound solubility issues. | Verify monolayer integrity with TEER, use calibrated pipettes, check the solubility of the test compound in the assay buffer. |
| Low compound recovery | Non-specific binding to the plate, cell metabolism, accumulation within the cells.[14] | Use low-binding plates, include bovine serum albumin (BSA) in the receiver buffer, analyze cell lysates to check for accumulation.[14] |
| Cells detaching from the insert | Over-digestion during passaging, poor quality of inserts. | Optimize trypsinization time, use inserts from a reputable supplier.[15] |
| Slow cell growth | Sub-optimal culture conditions, contamination (e.g., mycoplasma). | Ensure correct medium, serum concentration, and incubator conditions. Test for mycoplasma contamination.[16] |
CYP450 Inhibition Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition observed | Test compound concentration is too low, compound is not an inhibitor, compound instability. | Test a wider and higher range of concentrations, verify compound stability in the incubation mixture. |
| IC50 value varies between experiments | Inconsistent HLM activity, variability in reagent preparation, different incubation times. | Use the same batch of HLMs, ensure precise reagent preparation, and standardize incubation times. |
| Poor data fit for IC50 curve | Compound solubility issues at high concentrations, cytotoxicity to microsomes. | Check compound solubility in the final incubation volume, reduce the highest concentrations tested if solubility is an issue.[3] |
| Indication of time-dependent inhibition (TDI) | The IC50 value decreases with a pre-incubation step.[5] | Perform a more detailed TDI study to determine the K_I and k_inact values.[5] |
| High background in LC-MS/MS | Interference from the incubation matrix or the test compound. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) and the LC-MS/MS method. |
Visualizations
Caption: P-gp and CYP3A4 interplay in drug absorption and metabolism.
Caption: Experimental workflow for assessing P-gp and CYP450 interactions.
References
- 1. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. criver.com [criver.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
Minimizing non-specific binding of Tariquidar in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Tariquidar (B1662512) in their assays.
Troubleshooting Guide
High background, low signal-to-noise ratio, and inconsistent results in assays involving Tariquidar are often attributable to its hydrophobic nature, leading to significant non-specific binding to labware and other surfaces. This guide provides a systematic approach to identify and mitigate these issues.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Possible Cause: Tariquidar is binding non-specifically to the assay plates, tubes, or tips.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Solutions:
-
Select Appropriate Labware:
-
Recommendation: Use low-protein-binding polypropylene (B1209903) or polystyrene labware. Untreated polystyrene is hydrophobic and can contribute to non-specific binding.
-
Rationale: Hydrophobic compounds like Tariquidar (LogP ≈ 5.26 - 6.38) readily adsorb to hydrophobic surfaces. Low-binding plastics have modified surfaces to reduce these interactions.
-
-
Pre-coat Labware with Bovine Serum Albumin (BSA):
-
Protocol: See "Experimental Protocol 1: BSA Coating of Labware".
-
Rationale: BSA is a protein that can block the hydrophobic sites on plastic surfaces, preventing Tariquidar from binding.
-
-
Incorporate Blocking Agents and Detergents into Assay Buffers:
-
BSA: Add 0.1% to 1% (w/v) BSA to your assay buffer to act as a carrier protein and prevent Tariquidar from binding to surfaces.[1][2][3]
-
Tween-20: Include a non-ionic detergent like Tween-20 at a final concentration of 0.01% to 0.05% (v/v) to disrupt hydrophobic interactions.[4][5]
-
Optimization: The optimal concentration of BSA and Tween-20 should be determined empirically for your specific assay.
-
-
Optimize Tariquidar Concentration:
-
Action: Determine the lowest effective concentration of Tariquidar for your assay to minimize excess compound available for non-specific binding.
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Variable loss of Tariquidar due to non-specific binding or aggregation in aqueous buffers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Solutions:
-
Tariquidar Stock and Dilution:
-
Solvent: Tariquidar is soluble in DMSO.[6] Prepare high-concentration stock solutions in 100% DMSO.
-
Working Dilutions: When preparing aqueous working solutions, ensure rapid mixing to prevent precipitation. The final DMSO concentration in the assay should be kept low and consistent across all experiments (typically ≤ 1%).
-
-
Buffer Composition:
-
pH: Tariquidar has a predicted basic pKa of around 8.36, meaning it will be positively charged at physiological pH (~7.4).[7] While changes in extracellular pH can affect P-gp activity, the direct effect on Tariquidar's non-specific binding due to charge is less characterized.[8][9] It is recommended to maintain a consistent and well-buffered pH throughout the experiment.
-
Ionic Strength: Increasing the salt concentration (e.g., 150 mM NaCl) can sometimes reduce non-specific binding by disrupting electrostatic interactions.[2]
-
-
Use of Detergents:
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Tariquidar that contribute to non-specific binding?
A1: Tariquidar is a highly hydrophobic molecule, as indicated by its high LogP value (a measure of lipophilicity) of approximately 5.26 to 6.38.[7][10] This hydrophobicity is the primary driver of its non-specific binding to plastic labware, which is also hydrophobic.
| Property | Value | Implication for Non-Specific Binding |
| LogP | ~5.26 - 6.38[7][10] | High hydrophobicity leads to strong adsorption to hydrophobic surfaces like untreated polystyrene and polypropylene. |
| pKa (Strongest Basic) | ~8.36[7] | At physiological pH (~7.4), Tariquidar will be partially positively charged, which could contribute to ionic interactions with negatively charged surfaces. |
| Solubility | Poor in water, soluble in DMSO[6] | Risk of precipitation when diluting from DMSO stock into aqueous buffers, which can be mistaken for non-specific binding. |
Q2: Which type of plastic labware is best for working with Tariquidar?
A2: Low-protein-binding polypropylene or polystyrene is recommended. If using standard plates, polypropylene is often slightly less hydrophobic than untreated polystyrene and may exhibit lower non-specific binding for some hydrophobic compounds. However, surface treatments and coatings are more critical than the base polymer alone.
Q3: What concentration of BSA should I use to block non-specific binding?
A3: A starting concentration of 0.1% to 1% (w/v) BSA in your assay buffer is a good starting point.[1][2][3] The optimal concentration should be determined empirically. For coating labware prior to the assay, a concentration of 1-10 mg/mL (0.1% - 1%) is typically used (see Experimental Protocol 1).
Q4: What concentration of Tween-20 is recommended?
A4: A final concentration of 0.01% to 0.05% (v/v) Tween-20 is generally effective at reducing hydrophobic interactions without significantly impacting protein-protein interactions.[4][5]
Q5: How does pH affect my assay with Tariquidar?
A5: The pH of your assay buffer can have two main effects. First, it can influence the activity of P-glycoprotein, with some studies suggesting increased P-gp activity at more acidic extracellular pH.[8][9] Second, it can affect the charge of Tariquidar. With a basic pKa of ~8.36, Tariquidar will become more positively charged as the pH decreases.[7] This could potentially alter its interaction with surfaces. It is crucial to maintain a stable pH throughout your experiment.
Q6: Can I use other detergents besides Tween-20?
A6: Yes, other non-ionic detergents like Triton X-100 can also be used. However, the optimal concentration will need to be determined, and it's important to ensure the chosen detergent is compatible with your downstream detection methods.
Q7: How does Tariquidar inhibit P-glycoprotein (P-gp)?
A7: Tariquidar is a non-competitive inhibitor of P-gp.[11][12][13] It binds with high affinity to the transporter, locking it in a conformation that prevents the efflux of P-gp substrates while still allowing ATP hydrolysis to occur.[14]
Caption: Simplified signaling pathway of P-gp inhibition by Tariquidar.
Q8: Does Tariquidar interact with other ABC transporters?
A8: Yes, in addition to being a potent P-gp (ABCB1) inhibitor, Tariquidar is also known to be an inhibitor and a substrate of the Breast Cancer Resistance Protein (BCRP/ABCG2), particularly at higher concentrations (≥100 nM).[15][16][17] It does not appear to significantly inhibit Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[16]
Experimental Protocols
Experimental Protocol 1: BSA Coating of Labware (Microplates, Tubes)
This protocol describes a general method for pre-coating plastic labware with BSA to minimize non-specific binding of Tariquidar.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Polypropylene or polystyrene labware
Procedure:
-
Prepare a 1 mg/mL (0.1%) to 10 mg/mL (1%) solution of BSA in your desired buffer (e.g., PBS).
-
Add a sufficient volume of the BSA solution to completely cover the surface of the labware that will come into contact with your sample.
-
Incubate for at least 1 hour at room temperature. For a more robust coating, incubation can be extended to overnight at 4°C.
-
Aspirate the BSA solution.
-
Wash the surfaces 2-3 times with sterile, deionized water or your assay buffer to remove any unbound BSA.
-
The labware is now ready for use. It can be used immediately or dried and stored for future use.
Experimental Protocol 2: General Assay Buffer for Tariquidar Studies
This protocol provides a starting point for an assay buffer designed to minimize non-specific binding of Tariquidar.
Components:
-
Base Buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Tween-20
Procedure:
-
Start with your standard assay buffer.
-
Add BSA to a final concentration of 0.1% (w/v). This can be optimized in the range of 0.1% to 1%.
-
Add Tween-20 to a final concentration of 0.05% (v/v). This can be optimized in the range of 0.01% to 0.1%.
-
Ensure the buffer is well-mixed and at the correct pH before use.
Note: Always test the effect of these additives on your specific assay to ensure they do not interfere with the biological activity or detection method.
Disclaimer: This information is intended for research use only. The protocols and data provided are for guidance and should be optimized for your specific experimental conditions.
References
- 1. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. bosterbio.com [bosterbio.com]
- 6. apexbt.com [apexbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Impact of Extracellular Acidity on the Activity of P-glycoprotein and the Cytotoxicity of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive study demonstrating that p-glycoprotein function is directly affected by changes in pH: implications for intestinal pH and effects on drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. xcessbio.com [xcessbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in P-gp Inhibition Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in P-glycoprotein (P-gp) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is its inhibition a focus in drug development?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide variety of compounds out of cells, a process driven by ATP hydrolysis.[1] In critical tissues like the intestines, blood-brain barrier, liver, and kidneys, P-gp plays a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME).[1] Inhibition of P-gp can lead to drug-drug interactions (DDIs) by altering the pharmacokinetics of co-administered drugs.[1] Therefore, understanding a compound's potential to inhibit P-gp is crucial in drug development.
Q2: Which in vitro assay is most suitable for screening P-gp inhibitors?
A2: The choice of assay depends on the research question, required throughput, and available resources. Common assays include:
-
Cell-based Efflux Assays (e.g., Calcein (B42510) AM, Rhodamine 123): These are high-throughput assays that measure the intracellular accumulation of a fluorescent P-gp substrate. They are excellent for screening large numbers of compounds.
-
Bidirectional Transport Assays: Using polarized cell monolayers (e.g., Caco-2, MDCK-MDR1), this "gold-standard" method measures the transport of a P-gp substrate (like digoxin) from the basolateral to the apical side and vice versa.[2] It provides a more detailed understanding of a compound's interaction with P-gp.
-
ATPase Assays: This cell-free assay measures the ATP hydrolysis activity of P-gp in isolated membranes. It can identify compounds that stimulate or inhibit P-gp's ATPase function, indicating an interaction.[3]
Q3: What are the critical controls to include in a P-gp inhibition experiment?
A3: To ensure data validity, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.
-
Positive Control Inhibitor: A well-characterized P-gp inhibitor (e.g., Verapamil, Zosuquidar) to confirm the assay is performing as expected.
-
Negative Control Compound: A compound known not to inhibit P-gp.
-
Parental Cell Line Control: A cell line that does not overexpress P-gp to distinguish P-gp specific effects from other cellular processes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your P-gp inhibition experiments.
Issue 1: High Background or Low Signal-to-Noise Ratio
Question: My fluorescence-based assay (e.g., Calcein AM) shows high background fluorescence or a poor signal-to-noise ratio. What could be the cause?
Answer: This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
Troubleshooting workflow for high background fluorescence.
Issue 2: Inconsistent IC50 Values
Question: I am observing high variability in the IC50 values for my test compound across different experiments. What could be the reasons?
Answer: Variability in IC50 values can be frustrating. Consider these potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number | P-gp expression can decrease with increasing cell passage number. | Use cells within a narrow and defined passage number range. Regularly verify P-gp expression levels. |
| Substrate Concentration | If the probe substrate concentration is too high (near its Km value for P-gp), it can lead to non-linear transport kinetics and affect inhibitor potency determination. | Use a probe substrate concentration well below its Km value to ensure you are in the linear range of transport. |
| Inhibitor Concentration Range | An inappropriate concentration range of the test inhibitor might not capture the full dose-response curve. | Test a wider range of inhibitor concentrations to accurately determine the IC50. |
| Non-specific Binding | The test compound may bind to the plasticware or other components of the assay system. | Pre-incubate plates with a blocking agent (e.g., BSA) if non-specific binding is suspected. |
| Cytotoxicity of Inhibitor | If the inhibitor is cytotoxic at concentrations required for P-gp inhibition, it can lead to misleading results. | Assess the intrinsic cytotoxicity of the inhibitor alone. The IC50 for cytotoxicity should be significantly higher than the IC50 for P-gp inhibition. |
Issue 3: Low or No P-gp Activity Detected
Question: My positive control inhibitor is not showing any effect, or the overall P-gp mediated efflux is very low. What should I check?
Answer: This suggests a fundamental problem with the assay system. Here’s a checklist:
-
Confirm P-gp Expression: As mentioned before, verify that your cell line is expressing sufficient levels of functional P-gp. For Caco-2 cells, ensure they have been cultured for an adequate duration (typically 14-21 days) to allow for proper differentiation and P-gp expression.
-
Check Substrate and Inhibitor Quality: Ensure that your P-gp substrate and positive control inhibitor have not degraded. Prepare fresh solutions.
-
Optimize Assay Conditions: For ATPase assays, ensure optimal pH, temperature, and Mg²⁺ concentration. Contamination of reagents with inorganic phosphate (B84403) can also be an issue.
-
Cell Health: Ensure cells are healthy and form a confluent monolayer in bidirectional transport assays. Check the transepithelial electrical resistance (TEER) values before the experiment.
Experimental Protocols
Calcein AM P-gp Inhibition Assay
This high-throughput assay measures the ability of a compound to inhibit the efflux of Calcein AM, a fluorescent P-gp substrate.
Experimental workflow for the Calcein AM P-gp inhibition assay.
Detailed Steps:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) and the parental cell line in a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Compound Incubation: Wash the cells once with pre-warmed Hanks Balanced Salt Solution (HBSS). Add the test compound at various concentrations, along with positive and vehicle controls. Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add Calcein AM to a final concentration of approximately 0.25-1 µM and incubate for another 30-60 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold HBSS to stop the reaction.
-
Fluorescence Reading: Add HBSS to the wells and measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
Bidirectional Transport Assay (using Digoxin)
This assay determines if a test compound inhibits the polarized transport of a P-gp substrate like digoxin (B3395198) across a cell monolayer.
Detailed Steps:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on transwell inserts until a confluent monolayer with stable TEER values is formed.
-
Assay Initiation: Wash the monolayers with transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
Transport Study:
-
Apical to Basolateral (A-to-B): Add [³H]-digoxin (e.g., 5 µM) with or without the test compound to the apical chamber. Collect samples from the basolateral chamber at specified time points.
-
Basolateral to Apical (B-to-A): Add [³H]-digoxin with or without the test compound to the basolateral chamber. Collect samples from the apical chamber at specified time points.
-
-
Sample Analysis: Quantify the amount of [³H]-digoxin in the collected samples using liquid scintillation counting.
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. A decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Assay Type | Reference |
| Verapamil IC50 | 0.5 - 10 µM | Calcein AM, Rhodamine 123, Digoxin Transport | |
| Zosuquidar IC50 | 0.005 - 0.1 µM (5-100 nM) | Etoposide Transport | |
| Calcein AM Concentration | 0.25 - 1 µM | Calcein AM Assay | |
| Rhodamine 123 Concentration | 1 - 5.25 µM | Rhodamine 123 Efflux Assay | |
| Digoxin Concentration | 1 - 5 µM (below Km) | Bidirectional Transport Assay |
P-gp Expression Regulatory Pathway
Inconsistent P-gp expression is a major source of experimental variability. The expression of the ABCB1 gene (encoding P-gp) is regulated by complex signaling pathways. Understanding these can help diagnose issues related to cell culture and treatment conditions.
Simplified signaling pathways regulating P-gp expression.
Several signaling pathways, including the MAPK and PI3K/Akt pathways, can be activated by various stimuli and converge on transcription factors like NF-κB, AP-1, and the Pregnane X Receptor (PXR) to regulate the expression of the ABCB1 gene. This highlights the importance of maintaining consistent cell culture conditions to avoid unintended modulation of these pathways, which could lead to variable P-gp expression and inconsistent experimental outcomes.
References
Impact of serum proteins on the activity of "P-gp inhibitor 25"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with "P-gp Inhibitor 25." The information addresses common challenges encountered during in vitro experiments, with a particular focus on the impact of serum proteins on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other P-glycoprotein (P-gp) inhibitors, works by blocking the P-gp efflux pump.[1] This pump is an ATP-dependent transporter that removes a wide variety of substances from cells.[1][2] By inhibiting this pump, "this compound" increases the intracellular concentration of P-gp substrates, which can enhance the efficacy of therapeutic drugs and overcome multidrug resistance (MDR) in cancer cells.[1][3] P-gp inhibitors can act through several mechanisms, including competitive or non-competitive binding to the drug-binding site, interfering with ATP hydrolysis, or altering the integrity of the cell membrane lipids.
Q2: How does the presence of serum proteins in my cell culture medium affect the activity of this compound?
A2: Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), can bind to small molecules like "this compound". This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with P-gp. According to the "free drug hypothesis," only the unbound fraction of the inhibitor is pharmacologically active. This can lead to a significant decrease in the apparent potency of the inhibitor in cell-based assays compared to biochemical assays that lack serum proteins.
Q3: I'm observing a significant rightward shift in the IC50 curve of this compound when I switch from a serum-free to a serum-containing assay. Why is this happening?
A3: This is a classic phenomenon known as an "IC50 shift" and is a strong indicator of serum protein binding. The presence of serum proteins reduces the concentration of free "this compound" available to inhibit P-gp, necessitating a higher total concentration of the inhibitor to achieve the same level of inhibition. The magnitude of this shift is directly proportional to the affinity of your inhibitor for the serum proteins.
Q4: Can this compound affect the expression level of P-gp?
A4: Some compounds have been shown to modulate the expression of the ABCB1 gene, which encodes for P-gp. However, the primary mechanism of action for most P-gp inhibitors is direct inhibition of the pump's function. To determine if "this compound" affects P-gp expression, you would need to perform experiments such as Western blotting or qPCR to measure P-gp protein and mRNA levels, respectively, after prolonged exposure of cells to the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause: Variability in the concentration or source of fetal bovine serum (FBS) or other serum products used in the culture medium. Different batches of serum can have varying protein compositions, leading to inconsistent binding of your inhibitor.
-
Troubleshooting Steps:
-
Standardize Serum Source: Use a single lot of FBS for a complete set of experiments to ensure consistency.
-
Quantify Protein Content: If possible, measure the total protein concentration of your serum to account for batch-to-batch variation.
-
Use Serum-Free Medium (Control): Perform a parallel experiment in a serum-free medium or a medium with a defined, constant protein concentration (e.g., purified bovine serum albumin) to establish a baseline IC50 value.
-
Pre-incubation: Ensure that the inhibitor and serum proteins are pre-incubated for a sufficient time to reach binding equilibrium before being added to the cells. A common pre-incubation time is 30 minutes.
-
Issue 2: "this compound" shows high potency in a P-gp ATPase assay but weak activity in a cellular P-gp substrate uptake assay.
-
Possible Cause: The ATPase assay is a cell-free system that measures the direct interaction of the inhibitor with P-gp, often in the absence of serum proteins. The cellular assay, however, is subject to the effects of serum protein binding, which reduces the free concentration of the inhibitor available to the cells.
-
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: Systematically measure the IC50 of "this compound" in the presence of varying concentrations of a specific serum protein, such as HSA, to quantify the impact of protein binding.
-
Measure Fraction Unbound (fu): Determine the percentage of your inhibitor that remains unbound in the presence of plasma proteins using techniques like equilibrium dialysis. This will help you correlate the free concentration with the observed activity.
-
Adjust Dosing in Cellular Assays: Based on the fu value, you may need to use higher concentrations of "this compound" in your cellular assays to achieve the desired free concentration at the target.
-
Quantitative Data Summary
The following table illustrates a hypothetical example of an IC50 shift for a P-gp inhibitor in the presence of increasing concentrations of Human Serum Albumin (HSA).
| HSA Concentration (µM) | Apparent IC50 of "this compound" (µM) | Fold Shift in IC50 |
| 0 (Serum-Free) | 0.1 | 1 |
| 150 | 0.8 | 8 |
| 300 | 1.9 | 19 |
| 600 | 4.2 | 42 |
This table demonstrates a significant decrease in the apparent potency of the inhibitor as the concentration of serum protein increases, a key consideration for in vitro to in vivo correlation.
Experimental Protocols
Protocol 1: P-gp Inhibition Assay using Calcein (B42510) AM in P-gp Overexpressing Cells
This protocol measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate, Calcein AM.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental control cells (MDCKII).
-
96-well black, clear-bottom plates.
-
Calcein AM (P-gp substrate).
-
"this compound" and a reference inhibitor (e.g., Verapamil).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of "this compound" and the reference inhibitor in the assay buffer.
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and wash with assay buffer. Add the inhibitor solutions to the wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein AM to all wells at a final concentration of 1 µM and incubate for an additional 60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold assay buffer to stop the reaction. Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for calcein (e.g., 485 nm and 530 nm, respectively).
-
Data Analysis: Subtract the background fluorescence (wells with no cells). The P-gp inhibition is calculated as the percentage increase in fluorescence in the presence of the inhibitor compared to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: IC50 Shift Assay to Determine Impact of Serum Protein Binding
This protocol quantifies the effect of a specific serum protein on the inhibitory activity of "this compound".
Materials:
-
All materials from Protocol 1.
-
Purified Human Serum Albumin (HSA) or another serum protein of interest.
Procedure:
-
Prepare Protein Solutions: Prepare solutions of HSA in the assay buffer at various physiologically relevant concentrations (e.g., 0, 150, 300, 600 µM).
-
Inhibitor-Protein Pre-incubation: Prepare serial dilutions of "this compound" in each of the HSA solutions. Pre-incubate these mixtures for 30 minutes at 37°C to allow for binding to reach equilibrium.
-
Cellular Assay: Follow steps 1, 3, 4, 5, and 6 from Protocol 1, using the inhibitor-protein mixtures instead of the inhibitor solutions alone.
-
Data Analysis: Calculate the IC50 value for "this compound" at each concentration of HSA. The fold shift in IC50 is calculated by dividing the IC50 in the presence of HSA by the IC50 in the absence of HSA.
Visualizations
Caption: Workflow for determining the IC50 of a P-gp inhibitor.
Caption: Impact of serum protein binding on P-gp inhibitor activity.
References
Navigating the Stability of Tariquidar: A Technical Guide for Researchers
Technical Support Center
For researchers and drug development professionals utilizing Tariquidar, a potent P-glycoprotein (P-gp) inhibitor, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This guide provides detailed information on the prevention of Tariquidar degradation, troubleshooting common issues, and answers frequently asked questions to ensure the optimal use of this critical research tool.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - Use of non-anhydrous DMSO.- Exceeding solubility limits.- Temperature fluctuations. | - Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[1] - Do not exceed the recommended maximum concentration (see solubility data below).- To redissolve, warm the vial to 37°C for 10-15 minutes and vortex thoroughly. If precipitation persists, sonication for a short period may be effective.[1] |
| Precipitation Upon Dilution in Aqueous Buffers | - Low aqueous solubility of Tariquidar.- Rapid change in solvent polarity. | - Prepare intermediate dilutions in a co-solvent like ethanol (B145695) or a mixture of DMSO and your final buffer before making the final dilution.- Add the Tariquidar stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Loss of Biological Activity | - Degradation due to improper storage.- Multiple freeze-thaw cycles.- Exposure to light or extreme pH. | - Store stock solutions at or below -20°C, preferably at -80°C for long-term storage.[2] - Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[2] - Protect solutions from direct light and maintain a neutral pH when preparing working solutions. |
| Inconsistent Experimental Results | - Inaccurate concentration of stock solution.- Degradation of Tariquidar in working solutions. | - Periodically verify the concentration of your stock solution using a validated analytical method like HPLC.- Prepare fresh working solutions daily from a frozen stock and use them promptly. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for Tariquidar stock solutions?
The recommended solvent for preparing Tariquidar stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] For long-term stability, it is advised to store these solutions at -80°C, which can preserve their integrity for up to two years. For shorter-term storage, -20°C is acceptable for up to one year. To prevent degradation from repeated temperature changes, it is best practice to aliquot the stock solution into smaller, single-use vials.
2. What is the solubility of Tariquidar in common solvents?
| Solvent | Solubility |
| DMSO | ≥ 16 mg/mL (approximately 24.74 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
Note: The solubility in DMSO can be enhanced by gentle warming and sonication. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.
3. How do pH and light affect the stability of Tariquidar?
While specific studies on the photodegradation and pH stability of Tariquidar in solution are not extensively published, general best practices for similar complex organic molecules should be followed. It is recommended to protect Tariquidar solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Although Tariquidar has been formulated in pH-sensitive liposomes for drug delivery research, indicating some degree of stability at physiological pH 7.4, it is advisable to prepare working solutions in buffers with a neutral pH just before use to minimize the risk of hydrolysis or other pH-mediated degradation.
4. How many freeze-thaw cycles can a Tariquidar stock solution tolerate?
While there is no specific published data on the maximum number of freeze-thaw cycles for Tariquidar, it is a well-established principle in pharmacology that repeated freezing and thawing can lead to the degradation of complex organic molecules. To ensure the highest quality and activity of your Tariquidar, it is strongly recommended to aliquot your stock solution into single-use volumes to avoid any potential degradation.
5. Are there known degradation products of Tariquidar?
Experimental Protocols
Protocol for Preparing Tariquar Stock Solution
-
Materials:
-
Tariquidar powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the Tariquidar powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Tariquidar powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 154.6 µL of DMSO to 1 mg of Tariquidar, assuming a molecular weight of 646.73 g/mol ).
-
To aid dissolution, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly. If needed, a brief sonication can be applied.
-
Once fully dissolved, aliquot the stock solution into single-use amber or foil-wrapped vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
-
Protocol for Assessing Tariquidar Stock Solution Stability (via HPLC)
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific laboratory conditions.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength (to be determined by UV scan, likely around 230-260 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a standard curve of Tariquidar in the mobile phase.
-
Dilute a sample of the Tariquidar stock solution to be tested to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample and standards onto the HPLC system.
-
Analyze the chromatogram for the area of the Tariquidar peak and the presence of any new peaks that may indicate degradation products.
-
Quantify the concentration of Tariquidar in the stock solution by comparing its peak area to the standard curve. A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.
-
Visualizations
Caption: Workflow for preparing and handling Tariquidar stock solutions.
Caption: Tariquidar inhibits P-gp, increasing intracellular drug levels.
References
Validation & Comparative
Reversing the Resistance: A Comparative Analysis of Tariquidar and Verapamil in Overcoming Multidrug Resistance
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer therapy is a persistent hurdle. A key mechanism behind this phenomenon is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. This guide provides a detailed comparison of two P-gp inhibitors, the first-generation agent verapamil (B1683045) and the third-generation inhibitor Tariquidar (B1662512), evaluating their efficacy in reversing MDR based on available experimental data.
This analysis delves into their mechanisms of action, potency, and impact on chemotherapeutic efficacy, supported by summaries of experimental protocols and quantitative data.
Mechanism of Action: A Generational Divide
Verapamil, a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory effects. It is considered a first-generation MDR modulator. Its mechanism of action is thought to involve direct, competitive binding to the P-gp transporter, thereby inhibiting the efflux of cytotoxic drugs. However, the concentrations of verapamil required to effectively inhibit P-gp in vitro are high and often associated with significant cardiovascular toxicity in clinical settings.
Tariquidar, an anthranilic acid derivative, is a potent and specific third-generation P-gp inhibitor. Unlike verapamil, Tariquidar acts as a non-competitive inhibitor of P-gp's ATPase activity. This non-competitive binding allows for more potent and sustained inhibition of the pump's function at significantly lower concentrations, leading to a better safety profile and fewer pharmacokinetic interactions with co-administered chemotherapeutics.
Quantitative Comparison of Efficacy
Experimental data consistently demonstrates the superior potency of Tariquidar over verapamil in reversing P-gp-mediated multidrug resistance.
| Parameter | Tariquidar | Verapamil | Cell Line/System | Reference |
| P-gp Inhibition (IC50) | ~43 nM | ~2.5 µM | Purified P-gp | [1] |
| Rhodamine 123 Efflux Inhibition | Significantly more potent | - | MDR Human Plasma Membrane Vesicles | [2] |
| Fold Reversal of Paclitaxel (B517696) Resistance | ~80-fold | Not directly compared | SKOV-3TR (ovarian cancer) | [3] |
| Fold Reversal of Doxorubicin Resistance | Potentiates cytotoxicity | ~41-fold | LoVo-R (colon carcinoma) | [4] |
Note: Direct head-to-head comparisons of fold resistance reversal in the same cell line with the same chemotherapeutic agent are limited in the reviewed literature. The data presented is synthesized from multiple sources to illustrate the general efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Tariquidar and verapamil.
Rhodamine 123 Efflux Assay for P-gp Function
This assay is a standard method to assess the functional activity of the P-gp efflux pump.
-
Cell Preparation: Multidrug-resistant (MDR) and parental (sensitive) cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Dye Loading: Cells are incubated with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of the test inhibitors (Tariquidar or verapamil) at various concentrations for a specified time (e.g., 60 minutes at 37°C).
-
Efflux Period: After loading, cells are washed to remove extracellular rhodamine 123 and resuspended in a fresh, dye-free medium. The efflux of the dye from the cells is then monitored over time (e.g., 1-2 hours) by flow cytometry.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is measured. A higher MFI indicates greater intracellular accumulation of rhodamine 123 and, therefore, more effective inhibition of P-gp. The IC50 value for P-gp inhibition can be calculated by plotting the MFI against the inhibitor concentration.
MTT Assay for Cytotoxicity and MDR Reversal
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemotherapeutic drugs and the reversal of drug resistance.
-
Cell Seeding: MDR and parental cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) alone or in combination with a fixed, non-toxic concentration of the MDR reversal agent (Tariquidar or verapamil).
-
Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the drug to manifest (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours (e.g., 4 hours), during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each treatment condition. The IC50 value (the concentration of the chemotherapeutic drug that inhibits cell growth by 50%) is determined. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the MDR inhibitor.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the P-gp-mediated MDR signaling pathway and a typical experimental workflow for evaluating MDR reversal agents.
Caption: P-gp-mediated multidrug resistance and points of inhibition.
Caption: Experimental workflow for evaluating MDR reversal agents.
Conclusion
The evidence strongly suggests that Tariquidar is a more potent and specific P-gp inhibitor than verapamil for the reversal of multidrug resistance. Its non-competitive mechanism of action allows for effective inhibition at nanomolar concentrations, a significant improvement over the micromolar concentrations required for verapamil, which are associated with off-target toxicities. For researchers and drug development professionals, focusing on third-generation P-gp inhibitors like Tariquidar offers a more promising strategy for overcoming MDR in cancer therapy. The detailed experimental protocols provided herein can serve as a foundation for the continued evaluation and development of novel MDR reversal agents.
References
- 1. Pgp-mediated interaction between (R)-[11C]verapamil and tariquidar at the human blood-brain barrier: a comparison with rat data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Activity of P-gp Inhibitor 25: A Comparative Guide Using ATPase Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "P-gp inhibitor 25," a novel P-glycoprotein (P-gp) inhibitor, with established alternatives, Verapamil (B1683045) and Cyclosporin (B1163) A. The comparative analysis is based on the widely accepted P-gp ATPase activity assay, a crucial in vitro method for identifying P-gp substrates and inhibitors.
Comparative Analysis of P-gp Inhibitor Activity
The inhibitory potential of "this compound" and other known modulators was quantified by determining their half-maximal inhibitory concentration (IC50) using a verapamil-stimulated P-gp ATPase assay. This assay measures the ability of a compound to inhibit the ATP hydrolysis that fuels P-gp's efflux activity. For this comparison, "Compound 19," a novel P-gp inhibitor identified through in-silico screening, is used as a surrogate for "this compound" to provide representative experimental data.[1]
| Compound | Type of Modulator | IC50 (µM) in Verapamil-Stimulated ATPase Assay | Notes |
| This compound (as "Compound 19") | Inhibitor | 9 | Inhibits verapamil-stimulated ATPase activity.[1][2] |
| Verapamil | Substrate/Inhibitor | Not applicable (Stimulator) | Verapamil stimulates P-gp ATPase activity.[3][4][5][6] Its reported IC50 for P-gp inhibition in other assays (e.g., transport assays) can range from 2.6 to 159-fold depending on the experimental setup.[7][8] |
| Cyclosporin A | Inhibitor | Potent inhibitor | Inhibits both basal and substrate-stimulated P-gp ATPase activity.[3][6][9] While a direct IC50 from a verapamil-stimulated assay is not consistently reported, it is a more potent inhibitor of P-gp mediated efflux than verapamil in functional assays.[10] |
Understanding the P-gp Efflux Mechanism and Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of substrates from the cell, contributing to multidrug resistance (MDR) in cancer and affecting drug disposition. The ATPase activity of P-gp is a direct measure of its transport function. Inhibitors can block this activity, thereby increasing the intracellular concentration of co-administered drugs.
Caption: Mechanism of P-gp inhibition.
Experimental Protocol: P-gp ATPase Assay
This protocol outlines the key steps for determining the effect of a test compound on P-gp ATPase activity.
Materials:
-
P-gp-containing membranes (from Sf9 or mammalian cells overexpressing P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP solution (e.g., 100 mM in assay buffer)
-
Test compound ("this compound") and control inhibitors (Verapamil, Cyclosporin A) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium orthovanadate (Na3VO4), a general ATPase inhibitor
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
Phosphate standard for calibration curve
-
96-well microplate
-
Microplate reader
Procedure:
Caption: Experimental workflow for the P-gp ATPase assay.
-
Preparation:
-
Prepare serial dilutions of "this compound," Verapamil, and Cyclosporin A.
-
Prepare a phosphate standard curve.
-
-
Assay Setup:
-
Add P-gp membranes to each well of a 96-well plate.
-
Add the test compounds and controls to the respective wells. Include wells for basal activity (no compound) and vanadate-treated controls (to determine non-P-gp specific ATPase activity).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction and Detection:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and add the phosphate detection reagent.
-
After color development (typically 20-30 minutes at room temperature), measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the vanadate-treated wells to determine the P-gp specific ATPase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (e.g., verapamil-stimulated activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This guide provides a framework for the validation and comparison of novel P-gp inhibitors like "this compound." The presented data and protocols are intended to assist researchers in designing and interpreting their experiments in the context of established P-gp modulators.
References
- 1. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.azregents.edu [experts.azregents.edu]
Comparative Analysis of P-gp Inhibitor Selectivity: A Guide for Researchers
For Immediate Release
A detailed comparison of commonly used P-glycoprotein (P-gp) inhibitors reveals significant differences in their selectivity profiles against other key ATP-binding cassette (ABC) transporters, BCRP and MRP1. This guide provides researchers, scientists, and drug development professionals with a concise overview of the selectivity of verapamil (B1683045), elacridar (B1662867), and tariquidar (B1662512), supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for in vitro and in vivo studies.
P-glycoprotein (P-gp, or ABCB1) is a critical membrane transporter responsible for the efflux of a wide range of xenobiotics, including many therapeutic drugs. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer and affects drug disposition in various tissues. Inhibition of P-gp is a key strategy to overcome MDR and improve drug efficacy. However, the clinical utility of P-gp inhibitors can be complicated by their off-target effects on other important ABC transporters, namely Breast Cancer Resistance Protein (BCRP, or ABCG2) and Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1). Therefore, understanding the selectivity profile of P-gp inhibitors is paramount for accurate experimental design and interpretation of results.
This guide focuses on three widely used P-gp inhibitors: verapamil (a first-generation inhibitor), and elacridar and tariquidar (third-generation inhibitors).
Comparative Selectivity of P-gp Inhibitors
The inhibitory potency of verapamil, elacridar, and tariquidar against P-gp, BCRP, and MRP1 has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The table below summarizes the IC50 values for these inhibitors against the three transporters. It is important to note that IC50 values can vary depending on the experimental system, including the cell line, substrate, and specific assay conditions. The data presented here is compiled from studies using comparable methodologies to provide a relative sense of selectivity.
| Inhibitor | P-gp IC50 (µM) | BCRP IC50 (µM) | MRP1 IC50 (µM) | Selectivity Profile |
| Verapamil | ~1-5 | >10 | >10 | Selective for P-gp |
| Elacridar (GF120918) | ~0.03 - 0.2 | ~0.2 - 0.5 | >10 | Dual P-gp/BCRP inhibitor |
| Tariquidar (XR9576) | ~0.02 - 0.05 | ~0.5 - 1 | >10 | Highly selective for P-gp |
Note: The IC50 values are approximate and collated from multiple sources for comparative purposes.
Verapamil , a calcium channel blocker, is one of the first-generation P-gp inhibitors. At nanomolar concentrations, it demonstrates selectivity for P-gp, with significantly less inhibition of BCRP and MRP1.[1] However, the concentrations required for effective P-gp inhibition in many experimental settings can lead to off-target effects related to its primary pharmacological activity.
Elacridar (GF120918) is a potent third-generation inhibitor that exhibits a dual inhibitory effect on both P-gp and BCRP.[1] Its potent inhibition of both transporters makes it a valuable tool for investigating the combined role of P-gp and BCRP in drug disposition and resistance. Studies indicate that elacridar does not significantly inhibit MRP1.[2]
Tariquidar (XR9576) is another potent third-generation inhibitor known for its high selectivity for P-gp.[1] While it is a very potent P-gp inhibitor, some studies have shown that it can also inhibit BCRP, albeit at higher concentrations.[2] Similar to elacridar, tariquidar shows minimal to no inhibition of MRP1.[2]
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following are summaries of common in vitro assays used to assess the inhibitory activity against P-gp, BCRP, and MRP1.
Calcein-AM Efflux Assay (for P-gp and MRP1)
This is a widely used fluorescence-based assay to measure the function of P-gp and MRP1.
Principle: Calcein-AM is a non-fluorescent, lipophilic substrate that can readily cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable molecule calcein (B42510). P-gp and MRP1 can actively transport Calcein-AM out of the cell before it is cleaved. Inhibition of these transporters leads to an accumulation of intracellular calcein and a corresponding increase in fluorescence.
Protocol Outline:
-
Cell Culture: Cells overexpressing the transporter of interest (P-gp or MRP1) are seeded in a 96-well plate.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitor.
-
Substrate Addition: Calcein-AM is added to the wells and incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Cells are washed with ice-cold buffer to remove extracellular Calcein-AM.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity in the presence of the inhibitor is compared to the control (no inhibitor) to determine the percentage of inhibition. IC50 values are calculated from the dose-response curve.
Caption: Workflow of the Calcein-AM efflux assay for P-gp inhibition.
Rhodamine 123 Efflux Assay (for P-gp)
This assay is another common method to specifically assess P-gp function.
Principle: Rhodamine 123 is a fluorescent cationic dye that is a substrate of P-gp. It accumulates in the mitochondria of living cells. P-gp actively transports Rhodamine 123 out of the cell, thereby reducing intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular accumulation of Rhodamine 123.
Protocol Outline:
-
Cell Culture: P-gp overexpressing cells are cultured in a 96-well plate.
-
Inhibitor and Substrate Incubation: Cells are incubated with Rhodamine 123 in the presence or absence of the test inhibitor for a specific time (e.g., 60-90 minutes) at 37°C.
-
Washing: Cells are washed with cold buffer to remove the extracellular dye.
-
Fluorescence Measurement: Intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is used to calculate the percentage of inhibition and the IC50 value.
Caption: Workflow of the Rhodamine 123 efflux assay for P-gp inhibition.
P-gp ATPase Assay
This biochemical assay directly measures the activity of the P-gp transporter.
Principle: P-gp is an ATPase that utilizes the energy from ATP hydrolysis to transport its substrates. The rate of ATP hydrolysis is a measure of P-gp activity. P-gp substrates and inhibitors can modulate this ATPase activity. Substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it depending on their mechanism of action.
Protocol Outline:
-
Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are used.
-
Reaction Setup: The membrane vesicles are incubated with a reaction buffer containing ATP and magnesium ions.
-
Inhibitor Addition: The test inhibitor is added at various concentrations.
-
ATP Hydrolysis: The reaction is initiated by the addition of ATP and incubated at 37°C.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The change in ATPase activity in the presence of the inhibitor is determined. For competitive inhibitors, the assay is often performed in the presence of a known P-gp substrate (e.g., verapamil), and the inhibition of substrate-stimulated ATPase activity is measured.
Caption: General workflow of the P-gp ATPase assay.
Conclusion
The choice of a P-gp inhibitor should be guided by the specific research question and the experimental context. For studies requiring highly selective P-gp inhibition, tariquidar is a suitable choice, although its potential for BCRP inhibition at higher concentrations should be considered. Elacridar is the preferred tool for investigating the dual role of P-gp and BCRP. Verapamil, while historically important, should be used with caution due to its lower potency and potential for off-target pharmacological effects. By understanding the selectivity profiles and employing standardized experimental protocols, researchers can generate more accurate and reproducible data, leading to a better understanding of the role of P-gp in drug development and disease.
References
- 1. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First, Second, and Third-Generation P-glycoprotein Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. The development of P-gp inhibitors has been a critical strategy to overcome MDR and enhance drug efficacy. This guide provides a detailed head-to-head comparison of the three generations of P-gp inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in their drug development endeavors.
Executive Summary
The evolution of P-gp inhibitors has been driven by the need for increased potency, specificity, and reduced toxicity.
-
First-generation inhibitors were discovered serendipitously and are generally characterized by low affinity, poor specificity, and significant side effects at the high concentrations required for P-gp inhibition.[1][2]
-
Second-generation inhibitors were developed through the structural modification of first-generation agents, resulting in improved potency and selectivity. However, they often still exhibit off-target effects and problematic drug-drug interactions.[2]
-
Third-generation inhibitors represent a significant advancement, with high potency at nanomolar concentrations, greater specificity for P-gp, and a better toxicity profile. Despite these improvements, their clinical success has been limited.[1][2][3]
Comparative Analysis of P-gp Inhibitors
The following tables provide a quantitative comparison of representative inhibitors from each generation, focusing on their inhibitory potency (IC50) and key characteristics.
Table 1: Key Characteristics of P-gp Inhibitor Generations
| Feature | First Generation | Second Generation | Third Generation |
| Potency | Low (micromolar range) | Moderate to High | High (nanomolar range) |
| Specificity | Low; inhibit other transporters and have intrinsic pharmacological activity | Improved, but can still interact with other transporters and enzymes (e.g., CYP3A4) | High; more specific for P-gp |
| Toxicity | High at effective concentrations, often related to their primary pharmacological action | Reduced compared to the first generation, but still a concern | Generally lower toxicity and better tolerated in clinical trials |
| Clinical Outcome | Largely unsuccessful due to toxicity and low efficacy | Limited success due to unpredictable pharmacokinetics and drug interactions | Despite high potency, clinical trials have shown limited improvement in therapeutic efficacy |
| Examples | Verapamil, Cyclosporine A | Valspodar (PSC-833), Dexverapamil | Tariquidar (B1662512), Zosuquidar, Elacridar (B1662867) |
Table 2: Comparative Inhibitory Potency (IC50) of P-gp Inhibitors
| Inhibitor | Generation | Cell Line | Substrate | IC50 (µM) | Reference |
| Verapamil | First | K562/ADM | Doxorubicin | 2.9 | [4] |
| MCF7R | Rhodamine 123 | 3.5 ± 0.4 | [5] | ||
| MDCK-MDR1 | Digoxin | 1.5 - 15 | [6] | ||
| Cyclosporine A | First | K562/ADM | Vincristine | 1.6 | [4] |
| MCF7R | Rhodamine 123 | 2.1 ± 0.3 | [5] | ||
| Valspodar (PSC-833) | Second | - | - | - | - |
| Dexverapamil | Second | - | - | - | - |
| Tariquidar | Third | MDCK-MDR1 | Paclitaxel | 0.045 | [7] |
| NCI/ADR-RES | Paclitaxel | 0.081 | |||
| Zosuquidar | Third | - | - | - | - |
| Elacridar | Third | AMO-1/CFZ | Carfilzomib | - | [1] |
Note: IC50 values can vary significantly depending on the cell line, substrate, and experimental conditions used. This table provides a representative range from various studies.
Experimental Protocols
Accurate assessment of P-gp inhibition is crucial for drug development. Below are detailed methodologies for two common in vitro assays used to determine the inhibitory potential of compounds against P-gp.
Rhodamine 123 Accumulation/Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADM) and parental cells.
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Test compounds and a reference inhibitor (e.g., verapamil).
-
Cell culture medium and Hank's Balanced Salt Solution (HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or reference inhibitor in HBSS for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well (final concentration typically 1-5 µM) and incubate for 30-60 minutes at 37°C.
-
Efflux:
-
Accumulation Assay: After incubation, wash the cells with ice-cold HBSS to remove extracellular dye. Lyse the cells and measure the intracellular fluorescence.
-
Efflux Assay: After loading, replace the medium with fresh, pre-warmed HBSS (with or without the test compound) and incubate for a further 30-120 minutes to allow for efflux. Measure the fluorescence of the supernatant and/or the remaining intracellular fluorescence after cell lysis.[5][8][9][10]
-
-
Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. Calculate the IC50 value by plotting the fluorescence against the inhibitor concentration.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is converted to the fluorescent calcein (B42510) by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of calcein.
Materials:
-
P-gp overexpressing cells and parental cells.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Test compounds and a reference inhibitor.
-
Cell culture medium and HBSS.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the Rhodamine 123 assay.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well (final concentration typically 0.25-1 µM) and incubate for 15-30 minutes at 37°C.[11][12]
-
Fluorescence Measurement: Wash the cells with ice-cold HBSS and measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
Data Analysis: An increase in calcein fluorescence indicates P-gp inhibition. Determine the IC50 value from the concentration-response curve.
Visualizing P-gp Inhibition and Experimental Design
P-gp Regulation Signaling Pathway
The expression of P-gp is regulated by various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Understanding these pathways is crucial for developing strategies to downregulate P-gp expression.
Caption: Signaling pathways regulating P-gp expression and the mechanism of P-gp inhibition.
Experimental Workflow for P-gp Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro P-gp inhibition assay.
Caption: A generalized workflow for in vitro P-gp inhibition assays.
Conclusion
The journey from the first to the third generation of P-gp inhibitors reflects a significant progression in medicinal chemistry and our understanding of drug resistance. While the third-generation inhibitors have demonstrated high potency and specificity in preclinical studies, their translation to clinical success remains a challenge. Future research may focus on novel strategies, such as the development of fourth-generation inhibitors, combination therapies that also target P-gp expression, or innovative drug delivery systems to bypass P-gp-mediated efflux. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to combat multidrug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. dot | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validating P-gp Inhibitory Effect: A Comparative Guide to the Calcein AM Uptake Assay and Alternatives
For researchers, scientists, and drug development professionals, accurately determining the inhibitory effect of compounds on P-glycoprotein (P-gp) is crucial for predicting drug-drug interactions and overcoming multidrug resistance. The calcein (B42510) AM uptake assay is a widely used method for this purpose. This guide provides a comprehensive comparison of the calcein AM assay with other common techniques, supported by experimental data and detailed protocols.
Mechanism of the Calcein AM Uptake Assay
The calcein AM uptake assay is a cell-based method that relies on the interaction between the non-fluorescent substrate calcein AM and the P-gp efflux pump. Calcein AM readily crosses the cell membrane and is hydrolyzed by intracellular esterases into the fluorescent molecule calcein. In cells overexpressing P-gp, calcein AM is actively pumped out of the cell before it can be converted.[1] The presence of a P-gp inhibitor blocks this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence. This fluorescence intensity is directly proportional to the extent of P-gp inhibition.[2]
Comparison of P-gp Inhibition Assays
Several methods are available to assess P-gp inhibition, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available resources, and the properties of the test compounds.[1][3]
| Assay Method | Principle | Advantages | Disadvantages |
| Calcein AM Uptake Assay | Measures the accumulation of fluorescent calcein in cells upon inhibition of P-gp-mediated efflux of calcein AM.[2] | High-throughput, sensitive, relatively simple and cost-effective.[4] | Can be affected by compounds that interfere with esterase activity or have intrinsic fluorescence.[2] |
| Rhodamine 123 Uptake Assay | Similar to the calcein AM assay, but uses rhodamine 123, another fluorescent P-gp substrate.[3] | Well-established and sensitive.[5] | Rhodamine 123 is also a substrate for other transporters, which can lead to less specific results.[3] |
| Digoxin (B3395198) Transport Assay | Measures the bidirectional transport of the radiolabeled P-gp substrate digoxin across a polarized cell monolayer (e.g., Caco-2).[6][7] | Considered a "gold standard" by regulatory agencies due to the clinical relevance of digoxin.[7] | Lower throughput, requires handling of radioactive materials, and can be influenced by the permeability of the test compound.[6] |
| P-gp ATPase Activity Assay | Measures the ATP hydrolysis by P-gp in isolated membranes, which is stimulated by P-gp substrates and inhibited by inhibitors.[8][9] | Provides a direct measure of the interaction between a compound and P-gp without the complexity of whole cells.[9] | Does not provide information on cellular uptake and efflux, and can be less sensitive for some compounds.[8] |
Quantitative Data: P-gp Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a P-gp inhibitor. The following table summarizes IC50 values for several known P-gp inhibitors obtained using the calcein AM assay and other methods. It is important to note that IC50 values can vary depending on the cell line, substrate used, and specific experimental conditions.[6]
| Inhibitor | Assay Method | Cell Line | Substrate | IC50 (µM) |
| Verapamil | Calcein AM | K562/ADR | Calcein AM | 2.61 |
| Calcein AM | A2780/ADR | Calcein AM | 5.2 | |
| Rhodamine 123 Uptake | MCF7R | Rhodamine 123 | 50 | |
| Cyclosporin A | Calcein AM | K562-MDR | Calcein AM | 0.73 |
| Rhodamine 123 Uptake | MCF7R | Rhodamine 123 | ~1.4 | |
| Quinidine | Calcein AM | K562-MDR | Calcein AM | 4.39 |
| Digoxin Transport | Caco-2 | Digoxin | 2.2 | |
| Ketoconazole | Calcein AM | P388/dx | Calcein AM | ~6 |
| Digoxin Transport | Caco-2 | Digoxin | 13 | |
| Ritonavir | Saquinavir Uptake | Brain Endothelial Cells | Saquinavir | 0.2 |
| Zosuquidar | Calcein AM | MDCK-MDR1 | Calcein AM | 0.1 |
Experimental Protocols
Calcein AM Uptake Assay Workflow
The following diagram outlines the typical workflow for a calcein AM uptake assay.
Detailed Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/ADR, MDCK-MDR1) and their corresponding parental cell line in appropriate media.
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS). Add the test compounds and a known P-gp inhibitor (e.g., verapamil) at various concentrations to the wells. Include a vehicle control. Incubate for 30 minutes at 37°C.
-
Calcein AM Addition: Add calcein AM to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate for 15-60 minutes at 37°C in a humidified incubator.[10]
-
Washing: Stop the reaction by washing the cells twice with ice-cold buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the percentage of P-gp inhibition relative to the control and determine the IC50 values by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Alternative Assay Protocols
Rhodamine 123 Uptake Assay: The protocol is similar to the calcein AM assay, with rhodamine 123 used as the fluorescent substrate at a typical concentration of 5-10 µM.[1]
Digoxin Transport Assay:
-
Cell Monolayer Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed.
-
Transport Experiment: Add [3H]-digoxin (a radiolabeled P-gp substrate) to either the apical or basolateral chamber, along with the test compound.
-
Sampling: At various time points, collect samples from the opposite chamber.
-
Quantification: Determine the amount of transported [3H]-digoxin using liquid scintillation counting.
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical). The efflux ratio (Papp B-A / Papp A-B) is then calculated. A decrease in the efflux ratio in the presence of a test compound indicates P-gp inhibition.[7]
P-gp ATPase Activity Assay:
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cell lines or insect cells.
-
Assay Reaction: Incubate the membranes with ATP and the test compound. The ATPase activity of P-gp is stimulated in the presence of substrates.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
Data Analysis: A decrease in the verapamil-stimulated ATPase activity in the presence of a test compound indicates P-gp inhibition.[8]
References
- 1. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 9. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
P-Glycoprotein (P-gp) Inhibitors: A Comparative Analysis of Substrate Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the substrate characteristics of P-gp inhibitors. This guide provides a comparative analysis of "P-gp inhibitor 25" with other well-known P-gp inhibitors, supported by experimental data and detailed methodologies.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical transmembrane efflux pump that plays a significant role in drug disposition and multidrug resistance (MDR) in cancer. It actively transports a wide variety of structurally diverse compounds out of cells, thereby limiting their intracellular concentration and therapeutic efficacy. P-gp inhibitors are compounds that block the function of this transporter, and they are of great interest in overcoming MDR and improving the pharmacokinetic profiles of various drugs. A key question in the development and characterization of P-gp inhibitors is whether they also serve as substrates for P-gp. This guide explores this question for a compound of interest, "this compound," and provides a comparative analysis with established P-gp inhibitors.
"this compound" (Compound 16c): An Unresolved Substrate Profile
"this compound," also identified as compound 16c, is recognized as a P-gp inhibitor capable of enhancing the oral absorption of chemotherapeutic agents like paclitaxel. However, a thorough review of publicly available scientific literature reveals a lack of experimental data determining whether "this compound" itself acts as a substrate for P-gp. While its inhibitory function is documented, its potential to be transported by P-gp remains uncharacterized.
Comparative Analysis of P-gp Inhibitors as Substrates
To provide context and a valuable comparison, this section details the P-gp substrate characteristics of several well-established P-gp inhibitors. The interaction of an inhibitor with P-gp is complex; some inhibitors are also substrates, while others are not. This distinction is crucial for understanding their mechanism of action and potential for drug-drug interactions.
| P-gp Inhibitor | P-gp Substrate Status | Experimental Evidence Summary |
| Verapamil (B1683045) | Yes | Verapamil is a first-generation P-gp inhibitor and a known substrate. It competitively inhibits P-gp and stimulates its ATPase activity. Studies using Caco-2 cells have shown that verapamil has a high permeability and an efflux/influx ratio of 4.9, indicating it is actively transported by P-gp.[1][2][3][4][5] |
| Cyclosporine A | Yes | Cyclosporine A is a potent P-gp inhibitor that is also a substrate for the transporter. Its interaction with P-gp can lead to altered pharmacokinetics of co-administered drugs. Studies have demonstrated that P-gp plays a role in protecting cells from cyclosporine-induced toxicity by actively effluxing it. |
| Elacridar (B1662867) | Yes | Elacridar is a third-generation, potent dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP). In vitro studies have confirmed that elacridar is a substrate for both P-gp and BCRP. |
| Tariquidar (B1662512) | No | Tariquidar is a potent and specific third-generation P-gp inhibitor. Experimental data indicates that tariquidar is not a transport substrate of P-gp. Cellular accumulation studies with radiolabeled tariquidar showed that its uptake is independent of P-gp expression. |
Experimental Protocols
The determination of whether a compound is a P-gp substrate is typically achieved through a series of in vitro assays. These experiments are designed to measure the directional transport of a compound across a cell monolayer that overexpresses P-gp.
Bidirectional Transport Assay
This is the gold-standard method for identifying P-gp substrates.
-
Cell Line: A polarized cell line, such as MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) or Caco-2 cells (human colon adenocarcinoma cells), which form a tight monolayer and express high levels of P-gp on their apical surface.
-
Procedure:
-
Cells are seeded on a porous membrane in a transwell insert, separating the apical (top) and basolateral (bottom) compartments.
-
The test compound is added to either the apical or the basolateral compartment.
-
At various time points, samples are taken from the opposite compartment to determine the rate of transport.
-
The apparent permeability coefficient (Papp) is calculated for both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
-
Data Analysis:
-
The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).
-
An efflux ratio significantly greater than 2 is indicative of active efflux.
-
To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the test compound is a P-gp substrate.
-
ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
System: Isolated cell membranes or purified, reconstituted P-gp.
-
Procedure:
-
The P-gp preparation is incubated with the test compound at various concentrations in the presence of ATP.
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released.
-
-
Data Analysis:
-
P-gp substrates typically stimulate the ATPase activity of P-gp.
-
P-gp inhibitors that are not substrates will inhibit the basal or substrate-stimulated ATPase activity.
-
Cellular Accumulation Assay
This method assesses the intracellular concentration of a compound in cells with and without P-gp expression.
-
Cell Lines: A pair of cell lines, one parental (low P-gp expression) and one that overexpresses P-gp (e.g., KB-3-1 and KB-8-5-11).
-
Procedure:
-
Both cell lines are incubated with the test compound.
-
After a specific time, the cells are lysed, and the intracellular concentration of the compound is measured.
-
-
Data Analysis:
-
A significantly lower accumulation of the compound in the P-gp-overexpressing cells compared to the parental cells suggests that the compound is a P-gp substrate.
-
This difference in accumulation should be reversed in the presence of a P-gp inhibitor.
-
Visualizing P-gp Interactions and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of P-gp and the experimental workflow for determining P-gp substrate status.
References
- 1. What kinds of substrates show P-glycoprotein-dependent intestinal absorption? Comparison of verapamil with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of P-gp Inhibitor 25
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for P-gp Inhibitor 25, a compound utilized in drug development research. Adherence to these protocols is essential for personnel safety, environmental protection, and regulatory compliance.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the compound's hazards, handling precautions, and required personal protective equipment (PPE).
Personal Protective Equipment (PPE):
Standard laboratory PPE should be worn at all times when handling this compound and its associated waste. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
For powdered forms of the inhibitor, a dust mask or respirator may be necessary to prevent inhalation. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.
II. Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal. All waste containing this compound must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Includes unused or expired solid this compound, contaminated disposable labware (e.g., pipette tips, vials, gloves), and any absorbent materials used for spills.
-
Liquid Waste: Encompasses solutions containing this compound, as well as solvents used to rinse contaminated glassware.
It is crucial to segregate these waste streams into designated, compatible containers.[1][2] Never mix incompatible waste types, such as acids and bases.[2]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the disposal of this compound.
Step 1: Container Selection and Labeling
-
Container Selection: Use only approved, leak-proof hazardous waste containers that are chemically compatible with this compound.[3] Containers must have secure, screw-on caps.[2] Do not use food containers for storing chemical waste.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5] The label must also include:
-
The full chemical name: "this compound" (and any other constituents in a mixture).
-
The concentration of the inhibitor.
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
Appropriate hazard pictograms.[5]
-
Step 2: Waste Accumulation
-
Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[3]
-
Container Management: Keep waste containers closed except when adding waste.[2][4] Do not overfill containers; leave at least 20% of headspace to allow for expansion.[1]
-
Secondary Containment: Place waste containers in a secondary containment tray to capture any potential leaks or spills.[2] The secondary container should be able to hold 110% of the volume of the largest container.[2]
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent that can dissolve the inhibitor.[4][6] The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple rinsing and allowing the container to air dry in a fume hood, it can typically be disposed of in the regular trash, provided all hazard labels have been removed or defaced.[6]
Step 4: Arranging for Waste Pickup
-
Once a waste container is full or the accumulation time limit (typically 90 days) is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]
-
Complete any required hazardous waste pickup forms as per your institution's procedures.
IV. Spill and Emergency Procedures
In the event of a spill of this compound, immediately alert personnel in the area and follow your institution's established spill response protocol. For major spills or emergencies, contact your institution's emergency number.
V. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Container Fill Volume | Do not exceed 80% of the container's capacity. | [1] |
| Secondary Containment Capacity | Must hold 110% of the volume of the primary container. | [2] |
| Waste Accumulation Time Limit | Generally, hazardous waste must be collected within 90 days. | [2] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [2] |
VI. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling P-gp inhibitor 25
Essential Safety and Handling Guide for P-gp Inhibitor 25
Disclaimer: This document provides essential safety and logistical information for handling "this compound." As no specific Safety Data Sheet (SDS) for a compound with this exact name was found, the following guidance is based on best practices for handling potent pharmaceutical compounds and active pharmaceutical ingredients (APIs). A compound-specific risk assessment should be conducted before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a potent compound requiring stringent safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for handling such materials.[1][2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][5] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended for handling highly potent compounds as primary protection.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film (MPF) to protect against chemical splashes and dust.[1][2] Some coveralls offer head-to-toe protection with integrated shoe covers and a hood.[4] |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[1][4] A face shield can be worn over goggles for added protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1][4] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a containment glove box or a chemical fume hood.[5]
-
Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.[1]
-
Emergency Plan: Have an emergency plan in place for spills or accidental exposure, including access to a safety shower and eyewash station.
2. Handling:
-
Weighing and Aliquoting: Whenever possible, handle the compound in a solution to minimize the risk of aerosolization. If handling a powder, use a containment system like a glove box.
-
Aseptic Technique: Use appropriate aseptic techniques for reconstitution and preparation of dosing solutions.
-
Avoid Contamination: Be mindful of cross-contamination. Use dedicated equipment and clean all surfaces thoroughly after use.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after handling is complete.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, coveralls, and weighing papers, should be considered hazardous waste.
-
Waste Containers: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal Method: The primary method for disposal of potent pharmaceutical waste is incineration.[5]
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
